molecular formula C14H10F2OS B1423359 (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone CAS No. 1332355-13-1

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Número de catálogo: B1423359
Número CAS: 1332355-13-1
Peso molecular: 264.29 g/mol
Clave InChI: HGVQDQGTXQKHMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a useful research compound. Its molecular formula is C14H10F2OS and its molecular weight is 264.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3,4-difluorophenyl)-(3-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVQDQGTXQKHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and physical properties of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

A Comprehensive Analysis of its Chemical Structure and Physicochemical Properties

Abstract

This document provides a detailed technical overview of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, a diaryl methanone of interest in chemical research and development. The guide elucidates its chemical identity, structural features, and core physicochemical properties. Furthermore, it outlines standardized, field-proven laboratory protocols for the comprehensive characterization of this and structurally related molecules, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This content is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, or application of novel small molecules.

Chemical Identity and Structure

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a substituted benzophenone derivative. The structure is characterized by a central ketone group linking two distinct phenyl rings. One ring is substituted with two fluorine atoms at the 3 and 4 positions, and the other with a methylsulfanyl (also known as methylthio) group at the 3-position. These substitutions are critical as they significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science.[1]

Nomenclature and Identifiers

A consolidated list of identifiers for this compound is provided below for unambiguous reference in research and procurement.

IdentifierValueSource
IUPAC Name (3,4-difluorophenyl)-[3-(methylsulfanyl)phenyl]methanone[2][3]
CAS Number 1332355-13-1[2][3][4]
Molecular Formula C₁₄H₁₀F₂OS[2][3][4]
Molecular Weight 264.3 g/mol [2][3]
PubChem CID 54595969[2][3]
MDL Number MFCD20041386[2][3]
InChI Key HGVQDQGTXQKHMT-UHFFFAOYSA-N[2][3]
SMILES CSC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F[2][3]
Structural Elucidation

The definitive structure of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is established through a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not widely published, its structure can be confidently predicted and would be confirmed using the following standard methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct aromatic proton signals for both phenyl rings, with coupling patterns dictated by the substitution. A singlet corresponding to the methyl group (-SCH₃) protons would be expected in the aliphatic region (typically ~2.5 ppm).

    • ¹³C NMR: Would reveal the presence of all 14 carbon atoms, including the characteristic carbonyl (C=O) signal (typically >190 ppm) and signals for the methyl and aromatic carbons.

    • ¹⁹F NMR: Would show two distinct signals for the two non-equivalent fluorine atoms, with characteristic fluorine-fluorine and fluorine-proton coupling constants.

  • Mass Spectrometry (MS): Would confirm the molecular weight of 264.3 g/mol and provide fragmentation patterns that help verify the connectivity of the diaryl methanone core.

  • Infrared (IR) Spectroscopy: Would display a strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹.

Physicochemical Properties

The physical properties of the compound are directly linked to its chemical structure. The presence of two aromatic rings lends it a solid, likely crystalline, nature at room temperature. The fluorine and methylsulfanyl groups impart a moderate degree of polarity and lipophilicity.

PropertyValueNotes
Appearance PowderAs listed by chemical suppliers.[2][3]
Storage Temperature Room Temperature (RT)Standard recommendation for stable solid organic compounds.[2][3]
Solubility Not Experimentally DeterminedExpected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethyl Sulfoxide (DMSO). Sparingly soluble in non-polar solvents like hexane and poorly soluble in water.
Melting Point Not Experimentally DeterminedExpected to be a sharp melting point typical of a pure crystalline solid. For comparison, the related compound 4,4'-Difluorobenzophenone has a melting point of 106-108 °C.[5]

Experimental Protocols for Characterization

To ensure the identity, purity, and integrity of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone in a research setting, a series of analytical protocols must be employed. The following sections detail standardized, best-practice methodologies.

Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality and Justification: HPLC is the cornerstone technique for assessing the purity of non-volatile small molecules in pharmaceuticals and chemical research.[6][7] A reversed-phase method is chosen as the primary approach due to the compound's moderate polarity, making it well-suited for retention on a non-polar stationary phase like C18.[7][8] The goal is to develop a robust method that can separate the main peak from any potential impurities, starting materials, or side products.[9]

Workflow Diagram: HPLC Method Development

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Optimization cluster_validate Phase 3: Final Method p1 Prepare Mobile Phases (A: 0.1% TFA in H₂O B: 0.1% TFA in ACN) p2 Prepare Sample (1 mg/mL in ACN) s1 Select Column (e.g., C18, 4.6x150mm, 5µm) p2->s1 s2 Run Scouting Gradient (5-95% B over 20 min) s1->s2 s3 Analyze Chromatogram (Peak Shape, Retention) s2->s3 s4 Optimize Gradient (Adjust slope for resolution) s3->s4 v1 Final Isocratic or Gradient Method s4->v1 v2 Assess Purity (% Area Calculation) v1->v2 caption Figure 1. HPLC Method Development Workflow.

Figure 1. HPLC Method Development Workflow.

Step-by-Step Methodology:

  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

    • Rationale: TFA is used as an ion-pairing agent to improve peak shape for any potentially basic or acidic functionalities and to control the pH of the mobile phase. ACN is a common organic modifier with good UV transparency.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of ACN to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

  • Chromatographic Conditions (Initial Scouting Method):

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis detector set at 254 nm (a common wavelength for aromatic compounds).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 5% B

      • 20.0 min: 95% B

      • 25.0 min: 95% B

      • 25.1 min: 5% B

      • 30.0 min: 5% B

  • Data Analysis and Optimization:

    • Evaluate the retention time and peak shape from the scouting run.

    • If the peak elutes too early, a shallower gradient is needed. If it elutes too late, a steeper gradient can be used.

    • The goal is to achieve a retention time between 5 and 15 minutes with good separation from any impurities.

    • Once optimized, calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol: Structural Confirmation via Mass Spectrometry (MS)

Causality and Justification: Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, minimizing fragmentation and providing a clear molecular ion peak, typically as the protonated molecule [M+H]⁺.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent, such as methanol or acetonitrile.

  • Instrument Setup (Direct Infusion ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Rationale: The ketone oxygen can be readily protonated, making positive mode detection highly sensitive for this class of compounds.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas (N₂): Set to an appropriate flow rate (e.g., 8 L/min) and temperature (e.g., 300 °C) to facilitate desolvation.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5 µL/min).

    • Acquire the mass spectrum.

    • Look for the protonated molecular ion peak [M+H]⁺. For C₁₄H₁₀F₂OS, the expected monoisotopic mass is 264.04, so the target peak will be at m/z 264.04 + 1.0078 = 265.05 .

    • Also, observe for other adducts, such as the sodium adduct [M+Na]⁺ at m/z 287.03.

Protocol: Structural Verification via NMR Spectroscopy

Causality and Justification: NMR provides the most detailed information about the specific arrangement of atoms in a molecule. ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the compound, ensuring that the substitution patterns on the aromatic rings are correct.

Workflow Diagram: Structural Verification Logic

NMR_MS_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy compound (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone ms_exp Acquire ESI-MS compound->ms_exp nmr_exp Acquire ¹H, ¹³C, ¹⁹F NMR compound->nmr_exp ms_result Confirm [M+H]⁺ at m/z 265.05 ms_exp->ms_result conclusion Structure Verified ms_result->conclusion nmr_result Confirm: - Aromatic signals - Methyl singlet - Carbonyl carbon - Fluorine signals nmr_exp->nmr_result nmr_result->conclusion caption Figure 2. Workflow for Spectroscopic Verification.

Figure 2. Workflow for Spectroscopic Verification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the compound is fully dissolved.

    • Rationale: CDCl₃ is a standard choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a more polar alternative.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and shim the instrument for the chosen solvent.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a standard ¹³C NMR spectrum (e.g., 1024 scans).

    • If available, acquire a ¹⁹F NMR spectrum.

  • Data Analysis (Predicted Chemical Shifts):

    • ¹H NMR:

      • Aromatic region (7.0 - 8.0 ppm): Complex multiplets corresponding to the 7 aromatic protons.

      • Aliphatic region (~2.5 ppm): A singlet for the 3 protons of the -SCH₃ group.

    • ¹³C NMR:

      • Carbonyl (~194-196 ppm): One signal for the C=O carbon.

      • Aromatic (115-145 ppm): Multiple signals for the 12 aromatic carbons. Carbons attached to fluorine will show characteristic C-F coupling.

      • Aliphatic (~15 ppm): One signal for the -SCH₃ carbon.

    • ¹⁹F NMR: Two distinct signals for the two different fluorine environments on the difluorophenyl ring.

Conclusion

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a well-defined chemical entity with distinct structural features that can be unambiguously confirmed through standard analytical techniques. The protocols outlined in this guide represent a robust framework for its characterization, ensuring high confidence in its identity and purity for any subsequent research, development, or screening applications. The strategic placement of fluoro and methylsulfanyl groups makes it and its analogues promising candidates for further investigation in various scientific fields.

References

  • American Elements. (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • ResearchGate. HPLC Method Development. [Link]

  • ACS Publications. (2025). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. [Link]

  • LCGC International. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. [Link]

  • American Elements. CAS 1332355-13-1. [Link]

  • NIST. 4,4'-Difluorobenzophenone. [Link]

Sources

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Introduction: Charting a Course for a Novel Compound

The compound (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a synthetic organic molecule with the chemical formula C14H10F2OS[1][2]. While its synthesis and basic chemical properties are established, its biological activity and mechanism of action remain largely uncharacterized in publicly available literature. The diaryl methanone scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a wide array of protein classes. This guide presents a systematic, multi-tiered in vitro strategy for researchers, scientists, and drug development professionals to comprehensively investigate and define the mechanism of action of this compound. Our approach is designed to be hypothesis-driven, starting with broad screening to identify a target class, followed by rigorous validation and detailed mechanistic studies.

This document provides not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade.

Tier 1: Broad-Spectrum Screening for Initial Target Identification

The primary objective of this initial phase is to cast a wide net to identify the most probable class of biological targets. The compound's structure suggests potential interactions with several major drug target families. We will therefore initiate parallel screening campaigns.

Experimental Workflow: Tier 1

G cluster_0 Tier 1: Target Class Identification Compound (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone Kinase Kinase Panel Screening Compound->Kinase GPCR GPCR Binding Panel Compound->GPCR Enzyme Enzyme Inhibition Panel (e.g., COX) Compound->Enzyme Data Data Analysis & Hit Identification Kinase->Data GPCR->Data Enzyme->Data

Caption: Tier 1 workflow for broad-spectrum target screening.

Kinase Panel Screening

Rationale: The diaryl ketone motif is present in numerous kinase inhibitors. A broad kinase panel screen is the most efficient method to determine if the compound interacts with any of the over 500 kinases in the human kinome. A competitive binding assay is often preferred for initial screening as it is independent of enzyme activity and can identify inhibitors that bind to both active and inactive conformations.[3][4][5]

Protocol: Competitive Kinase Binding Assay (e.g., KINOMEscan®)

  • Compound Preparation: Solubilize (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the stock solution. The screen is typically run at a single high concentration (e.g., 10 µM).

  • Binding Reaction:

    • A specific kinase is tagged with a DNA anchor and immobilized on a solid support (e.g., a bead).

    • An active-site directed ligand (probe) labeled with a detectable tag is added to the reaction.

    • The test compound is added and competes with the probe for binding to the kinase.

  • Quantification: After an incubation period to reach equilibrium, the amount of probe bound to the kinase is quantified. The percent inhibition is calculated relative to a DMSO vehicle control.

  • Data Analysis: Hits are identified as kinases showing significant inhibition (e.g., >90% inhibition).

G-Protein Coupled Receptor (GPCR) Binding Panel

Rationale: Many small molecules interact with GPCRs, the largest family of cell surface receptors. A radioligand binding assay panel is the gold standard for identifying compound binding to specific GPCRs.[6][7][8]

Protocol: Radioligand Binding Assay Panel

  • Membrane Preparation: Utilize commercially available membrane preparations from cells overexpressing specific GPCR targets. Protein concentration should be determined via a BCA assay.[6][9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein), a known radioligand for the target GPCR at a concentration near its dissociation constant (Kd), and the test compound (e.g., at 10 µM).[10]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[6]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.[7]

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a vehicle control.

Enzyme Inhibition Screening (Cyclooxygenase - COX)

Rationale: The structurally related compound, MF-tricyclic [3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone], is a selective COX-2 inhibitor.[11] This provides a strong rationale for testing (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone for activity against COX-1 and COX-2.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Use purified ovine COX-1 and human recombinant COX-2. Prepare a solution of the substrate, arachidonic acid.

  • Reaction Mixture: In an assay plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes at 37°C).

  • Detection: Terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: Plot the percent inhibition of PGE2 production versus the log of the compound concentration to determine the IC50 value for each enzyme.

Tier 2: Hit Validation and Cellular Activity Characterization

Upon identifying a primary target or target class in Tier 1, the next phase focuses on validating this interaction and determining the compound's effect in a cellular context. The experimental path will diverge based on the initial findings.

Pathway for a Kinase Hit

If a kinase is identified as a primary target, the following steps will confirm this interaction and assess its functional consequences.

Hypothetical Signaling Pathway

G Compound (3,4-Difluorophenyl) [3-(methylsulfanyl)phenyl]methanone Kinase Target Kinase (e.g., Kinase X) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response

Caption: Hypothetical inhibition of a kinase signaling pathway.

2.1.1 IC50 Determination

Rationale: To quantify the potency of the compound against the validated kinase target. An in vitro kinase assay measuring enzyme activity is essential.[12][13]

Protocol: In Vitro Kinase Activity Assay (Luminescence-based)

  • Reagents: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) which includes the recombinant kinase, its specific substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of the compound to create a dose-response curve (e.g., 10 concentrations from 100 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate light.

  • Measurement: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence (as a percentage of the vehicle control) against the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.

2.1.2 Cellular Target Engagement via Western Blot

Rationale: To confirm that the compound inhibits the target kinase inside a living cell, we must assess the phosphorylation state of a known downstream substrate. A decrease in substrate phosphorylation upon compound treatment indicates target engagement.[14][15][16]

Protocol: Western Blot for Phospho-Substrate

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency. Treat the cells with various concentrations of the compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[17]

2.1.3 Cell Viability Assays

Rationale: To determine the functional consequence of kinase inhibition, we will assess the compound's effect on cell proliferation and viability.[18][19][20]

Protocol: MTT/CCK-8 Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

  • Reagent Addition:

    • For MTT: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19]

    • For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.[18]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot this against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 1: Summary of Quantitative Data for a Kinase Hit

ParameterAssay TypeResult
IC50 In Vitro Kinase Assaye.g., 50 nM
Cellular p-Substrate Inhibition Western Blote.g., >80% at 1 µM
GI50 (48h) MTT/CCK-8 Assaye.g., 250 nM

Conclusion

This technical guide outlines a rigorous, phased approach to systematically dissect the in vitro mechanism of action of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. By progressing from broad-based screening to specific target validation and cellular-level characterization, researchers can efficiently identify the molecular target and understand the functional consequences of its modulation. The protocols and workflows provided herein are based on established, robust methodologies and serve as a comprehensive roadmap for the preclinical investigation of this novel compound.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bantscheff, M. (2014). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Biocompare. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development.
  • Riss, T. L., et al. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • Maresca, G., et al. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery. Abstract from AACR Annual Meeting 2025.
  • Promega Corporation. (n.d.). Cell Viability Protocols and Applications Guide.
  • Promega Corporation. (2026, February 23). New approaches reveal how cancer drugs work in their cellular context.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F1-F12.
  • Torres, G. E. (2017). Cell membrane preparation and radioligand-binding assay. Bio-protocol, 7(12), e2327.
  • Sigma-Aldrich. (n.d.). Cell viability assay protocol.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Jäpel, M., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 13(10), 287.
  • Betzi, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 146.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Kurien, B. T., & Scofield, R. H. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Methods in Molecular Biology (Vol. 1853). Humana Press.
  • Creative Biolabs. (n.d.). Western Blot Protocols & Troubleshooting & Guide.
  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Potentially Affected by Arcapillin.
  • American Elements. (n.d.). (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.
  • Rowland, S. E., et al. (2007). Pharmacological characterization of a selective COX-2 inhibitor MF-tricyclic, [3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone], in multiple preclinical species. European Journal of Pharmacology, 560(2-3), 229-237.
  • Sapphire Bioscience. (n.d.). (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Sources

preliminary toxicity and pharmacokinetic profiling of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Pharmacokinetic Profiling of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro and in vivo toxicity and pharmacokinetic profiling of the novel chemical entity, (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. Given the limited publicly available data on this specific compound, this document synthesizes established methodologies and best practices in early-stage drug discovery to construct a robust investigational plan. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new small molecule drug candidates.

Introduction and Compound Rationale

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a diaryl methanone derivative featuring a difluorinated phenyl ring and a methylsulfanyl-substituted phenyl ring. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[1][2]. The methylsulfanyl group may be susceptible to metabolic oxidation, potentially influencing the compound's pharmacokinetic profile and clearance mechanisms. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is critical for making informed decisions about the progression of this compound through the drug development pipeline[3][4].

This guide will outline a tiered approach to the preclinical evaluation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, starting with high-throughput in vitro assays to identify potential liabilities and progressing to more complex in vivo studies.

Preliminary Pharmacokinetic (ADME) Profiling

The goal of early ADME profiling is to assess the drug-like properties of a compound and to predict its in vivo behavior. A standard panel of in vitro assays should be conducted to evaluate the following parameters.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for interpreting subsequent ADME data.

PropertyExperimental ProtocolRationale
Aqueous Solubility Thermodynamic and kinetic solubility assays will be performed. For thermodynamic solubility, excess compound is equilibrated in buffer at various pH values (e.g., 4.0, 7.4, 9.0), and the concentration of dissolved compound is measured by LC-MS/MS. For kinetic solubility, the compound is dissolved in DMSO and then diluted into buffer, with precipitation monitored over time.Poor solubility can lead to low oral bioavailability and formulation challenges. Assessing solubility at different pH values provides insights into how the compound will behave in different parts of the gastrointestinal tract.[5]
Lipophilicity (LogD) The octanol-water distribution coefficient (LogD) will be determined at a physiological pH of 7.4 using a shake-flask or automated method.LogD influences a compound's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects. An optimal LogD range (typically 1-3) is often sought for oral drugs.
In Vitro ADME Assays

A tiered approach to in vitro ADME testing allows for rapid screening of key properties before committing to more resource-intensive studies[6][7].

AssayExperimental ProtocolRationale
Permeability (Caco-2) The human colon adenocarcinoma cell line, Caco-2, will be cultured on semi-permeable membranes to form a confluent monolayer that mimics the intestinal epithelium. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp). The experiment is also run in the B-to-A direction to assess efflux.This assay predicts intestinal absorption and identifies whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[3]
AssayExperimental ProtocolRationale
Plasma Protein Binding (PPB) Rapid Equilibrium Dialysis (RED) is the preferred method. The compound is added to plasma in one chamber of a RED device, which is separated from a buffer-containing chamber by a semi-permeable membrane. After equilibration, the concentration of the compound in both chambers is measured to determine the fraction unbound.Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. High plasma protein binding can limit efficacy and affect clearance.[5]
Blood-to-Plasma Ratio The compound is incubated with whole blood, and after separation of plasma, the concentration in both fractions is measured.This determines if the compound preferentially partitions into red blood cells, which can affect its pharmacokinetic profile.
AssayExperimental ProtocolRationale
Metabolic Stability (Liver Microsomes and Hepatocytes) The compound is incubated with human and rodent liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomes). The disappearance of the parent compound is monitored over time by LC-MS/MS to determine its intrinsic clearance.These assays predict the rate of metabolic clearance in the liver, which is a major determinant of a drug's half-life. Using both microsomes (Phase I metabolism) and hepatocytes (Phase I and II metabolism) provides a more complete picture.[5]
Cytochrome P450 (CYP) Inhibition The compound is incubated with human liver microsomes and a panel of specific CYP isozyme probe substrates (e.g., for CYP1A2, 2C9, 2C19, 2D6, 3A4). The inhibition of the metabolism of the probe substrates is measured to determine IC50 values.This assesses the potential for drug-drug interactions (DDIs), where the new compound could inhibit the metabolism of co-administered drugs.[5][7]
Metabolite Identification Following incubation with hepatocytes, samples are analyzed by high-resolution mass spectrometry to identify the major metabolites.Understanding the metabolic pathways is crucial for identifying potentially reactive or pharmacologically active metabolites. The methylsulfanyl group is a likely site of oxidation to a sulfoxide and then a sulfone.

Diagram: In Vitro ADME Workflow

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo PK Study Solubility Aqueous Solubility (Kinetic & Thermodynamic) Permeability Permeability (Caco-2 Assay) Solubility->Permeability LogD Lipophilicity (LogD @ pH 7.4) LogD->Permeability PK_Study Rodent Pharmacokinetic Study Permeability->PK_Study PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) PPB->PK_Study Metabolic_Stability Metabolic Stability (Microsomes & Hepatocytes) Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Metabolic_Stability->PK_Study CYP_Inhibition CYP450 Inhibition (Major Isoforms) CYP_Inhibition->PK_Study Toxicity_Workflow cluster_invitro_tox In Vitro Toxicity Screening cluster_invivo_tox In Vivo Acute Toxicity cluster_decision Decision Point Cytotoxicity Cytotoxicity Assay (e.g., HepG2, HEK293) MTD_Study Maximum Tolerated Dose (MTD) in Rodents Cytotoxicity->MTD_Study Genotoxicity Genotoxicity Assay (Ames Test) Genotoxicity->MTD_Study Go_NoGo Go/No-Go Decision MTD_Study->Go_NoGo

Caption: A tiered approach for preliminary toxicity assessment of a new chemical entity.

Data Interpretation and Next Steps

The data generated from this preliminary profiling will provide a comprehensive initial assessment of the drug-like properties and potential liabilities of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

  • Favorable Profile: If the compound exhibits good solubility and permeability, moderate plasma protein binding, acceptable metabolic stability, and no significant in vitro toxicity or genotoxicity at relevant concentrations, it would be a strong candidate for further development. The next steps would include a 7- or 14-day repeated-dose toxicity study in rodents and pharmacokinetic studies to determine key parameters like half-life, clearance, and volume of distribution.

  • Challenging Profile: If significant liabilities are identified, such as poor permeability, rapid metabolism, potent CYP inhibition, or in vitro toxicity, these issues must be addressed. For example, if the compound is a strong P-gp substrate, medicinal chemistry efforts could be directed towards synthesizing analogs that are not recognized by this transporter. If metabolic instability is an issue, the identified "soft spots" (likely the methylsulfanyl group) could be modified.

Conclusion

The systematic preclinical profiling outlined in this guide provides a robust framework for evaluating the potential of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone as a drug candidate. By integrating in vitro ADME and toxicology assays with a preliminary in vivo safety assessment, researchers can make data-driven decisions, de-risk their drug development program, and efficiently allocate resources to the most promising compounds. Adherence to these principles of scientific integrity and logical progression is paramount for the successful translation of a novel chemical entity from the laboratory to the clinic.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.).
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • In Vitro ADME. (n.d.). Selvita.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8).
  • Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities. (n.d.). Benchchem.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. (1997, September 30). European Medicines Agency (EMA).
  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (n.d.). EMA - European Union.
  • Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). (n.d.).
  • ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. (2024, December 12). Therapeutic Goods Administration (TGA).
  • In vivo Pharmacology. (n.d.). Altogen Labs.
  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan.
  • In vivo toxicology studies. (n.d.). Vivotecnia.
  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. (n.d.). Journal of China Pharmaceutical University.
  • (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. (n.d.). American Elements.
  • Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals. (n.d.).
  • Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. (n.d.). Benchchem.
  • Abstract for TOX-96. (2026, January 12). National Toxicology Program - NIH.
  • Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. (2021, May 17).
  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Chemical Research in Toxicology.
  • Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1). (2007, April 5). PubMed.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (n.d.). PMC - NIH.
  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). ResearchGate.

Sources

An In-depth Technical Guide on (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone Derivatives: Synthesis, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Fluorinated Benzophenones in Medicinal Chemistry

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic introduction of specific substituents onto the phenyl rings can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on a specific class of benzophenone derivatives: those bearing a 3,4-difluorophenyl and a 3-(methylsulfanyl)phenyl moiety. The incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4] The 3,4-difluoro substitution pattern, in particular, is a key feature in various bioactive compounds. Concurrently, the presence of a methylsulfanyl group introduces a sulfur-containing moiety, which can participate in unique interactions with biological targets and influence the overall electronic and lipophilic character of the molecule. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and key structure-activity relationships of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone derivatives, aimed at researchers, scientists, and professionals in drug development.

Synthetic Strategies: The Friedel-Crafts Acylation Approach

The primary and most direct route for the synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone and its derivatives is the Friedel-Crafts acylation.[5][6][7] This well-established electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6][8] In this specific case, the synthesis would involve the reaction of 1,2-difluorobenzene with 3-(methylsulfanyl)benzoyl chloride.

Diagram of the Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow cluster_precursors Precursor Synthesis cluster_acylation Friedel-Crafts Acylation 3_methylsulfanyl_benzoic_acid 3-(Methylsulfanyl)benzoic Acid 3_methylsulfanyl_benzoyl_chloride 3-(Methylsulfanyl)benzoyl Chloride 3_methylsulfanyl_benzoic_acid->3_methylsulfanyl_benzoyl_chloride Chlorination thionyl_chloride Thionyl Chloride (SOCl₂) 1_2_difluorobenzene 1,2-Difluorobenzene target_compound (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone 1_2_difluorobenzene->target_compound Acylation AlCl3 AlCl₃ (Lewis Acid)

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[5]

Materials:

  • 3-(Methylsulfanyl)benzoyl chloride

  • 1,2-Difluorobenzene[9]

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-(methylsulfanyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

  • Addition of Arene: Add 1,2-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Potential Biological Activities and Therapeutic Applications

While specific biological data for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone derivatives are not extensively reported, the known activities of structurally related compounds provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Substituted benzophenones have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[1][10] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[11][12] Studies on halogenated benzophenones suggest that the presence and position of halogen atoms can significantly influence their anticancer potency.[12] It is plausible that the 3,4-difluoro substitution pattern in the target derivatives could contribute to enhanced cytotoxic activity.

Compound ID Cancer Cell Line IC50 (µM) Reference
Compound 1HL-600.48[13][14]
Compound 1A-5490.82[13][14]
Compound 1SMMC-77210.26[13][14]
Compound 1SW4800.99[13][14]
Compound 8SW4800.51[13]
Compound 9SW4800.93[13]
Note: The compounds listed are structurally related benzophenone derivatives and not the specific topic compound.
Anti-inflammatory Activity

Certain diaryl ketone derivatives have shown potent anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. While not a direct analogue, the structural motifs of the target compound share similarities with molecules that exhibit anti-inflammatory effects. Further investigation into the anti-inflammatory potential of these derivatives is warranted.

Structure-Activity Relationships (SAR)

The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the phenyl rings.

SAR_Diagram Key Structure-Activity Relationship Insights cluster_A Ring A Modifications cluster_B Ring B Modifications Core Benzophenone Core RingA Ring A (3,4-Difluorophenyl) Core->RingA RingB Ring B (3-Methylsulfanyl)phenyl Core->RingB Fluorine Fluorine Substituents: - Enhance metabolic stability - Modulate electronic properties - Can increase binding affinity Methylsulfanyl Methylsulfanyl Group: - Influences lipophilicity - Potential for specific interactions with target proteins

Caption: Key SAR points for benzophenone derivatives.

Experimental Protocols: Biological Assays

MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.[1]

Materials:

  • (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone derivatives

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the dilutions to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Future Perspectives

The (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on the synthesis of a library of derivatives with variations in the substitution patterns to establish a clear structure-activity relationship. In-depth biological evaluations, including mechanism of action studies, are crucial to unlock the full therapeutic potential of this class of compounds.

References

Sources

receptor binding affinity of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a diaryl-methanone compound with potential for biological activity, yet its specific receptor binding profile remains largely uncharacterized in public literature.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in-depth investigation of its receptor binding affinity. We will explore the rationale behind experimental design, present detailed protocols for key binding assays, and discuss the interpretation of the resulting data. This document serves as a technical whitepaper, offering both foundational knowledge and actionable methodologies for researchers in drug discovery and development.

Introduction: The Rationale for Investigation

The diaryl methanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Modifications to the aryl rings, such as the difluoro and methylsulfanyl substitutions present in (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, can significantly influence receptor binding affinity and selectivity.[4][5] The fluorine atoms can enhance metabolic stability and binding affinity, while the methylsulfanyl group can participate in various non-covalent interactions within a receptor's binding pocket.[6]

Given the diverse biological activities reported for structurally related diaryl compounds, including anticancer, antibacterial, and anti-inflammatory properties, a thorough investigation into the receptor binding profile of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is warranted.[7][8][9] Elucidating its primary molecular targets is the first critical step in understanding its potential therapeutic applications and mechanism of action.

Postulating Potential Biological Targets

Based on the structure-activity relationships (SAR) of analogous diaryl compounds, we can hypothesize several potential classes of receptors for which (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone may exhibit significant binding affinity:

  • G-Protein Coupled Receptors (GPCRs): The conformational flexibility of the diaryl methanone scaffold allows it to adopt geometries complementary to the binding pockets of various GPCRs. Specific examples from related scaffolds suggest potential interactions with muscarinic or opioid receptors.[10][11]

  • Enzyme Active Sites: Diaryl structures have been shown to inhibit various enzymes. For instance, diaryl ethers are known inhibitors of bacterial enoyl-acyl carrier protein reductase (FabV), suggesting a potential antibacterial application.[7][9]

  • Nuclear Receptors: Some planar aromatic compounds can bind to nuclear receptors like the aryl hydrocarbon receptor (AhR), which is involved in regulating gene expression in response to environmental stimuli.[12]

  • Kinases: The diaryl scaffold is present in numerous kinase inhibitors, which are crucial in cancer therapy.[3]

Methodologies for Determining Receptor Binding Affinity

A multi-faceted approach employing a combination of biophysical and biochemical assays is recommended to comprehensively characterize the binding affinity of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and a receptor. These assays are highly sensitive and can provide detailed information on binding affinity (Kd or Ki) and receptor density (Bmax).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with a fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of the unlabeled test compound, (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with a cold buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and measure the radioactivity in each filter disc using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Termination cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes add_radioligand Add Radioligand prep_membranes->add_radioligand add_compound Add Test Compound add_radioligand->add_compound add_membranes Add Membranes add_compound->add_membranes incubate Incubate add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Data Analysis (IC50, Ki) scintillation->analyze

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol: SPR Analysis

  • Immobilization of the Receptor:

    • Covalently immobilize the purified receptor of interest onto the surface of a sensor chip.

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified receptor over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active sites on the surface with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone in a running buffer over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time.

    • After each injection, allow the analyte to dissociate from the receptor.

    • Regenerate the sensor surface with a mild acidic or basic solution to remove any remaining bound analyte before the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

Diagram of SPR Experimental Workflow

SPR_Workflow cluster_immobilization Receptor Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis activate_chip Activate Sensor Chip immobilize_receptor Immobilize Receptor activate_chip->immobilize_receptor deactivate_chip Deactivate Surface immobilize_receptor->deactivate_chip inject_analyte Inject Analyte deactivate_chip->inject_analyte monitor_binding Monitor Binding inject_analyte->monitor_binding dissociation Dissociation monitor_binding->dissociation regenerate Regenerate Surface dissociation->regenerate regenerate->inject_analyte fit_curves Fit Sensorgrams regenerate->fit_curves calculate_kinetics Calculate kon, koff, Kd fit_curves->calculate_kinetics

Caption: General workflow for an SPR binding analysis.

Data Presentation and Interpretation

The quantitative data obtained from the binding assays should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Receptor TargetAssay TypeKi (nM)Kd (nM)kon (105 M-1s-1)koff (10-3 s-1)
Receptor ARadioligand Binding150 ± 12---
Receptor BRadioligand Binding>10,000---
Receptor ASPR-135 ± 92.5 ± 0.33.4 ± 0.2
Receptor CSPR->50,000--

Interpretation of Results:

The hypothetical data in Table 1 suggest that (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone exhibits selective and moderately potent binding to "Receptor A," with Ki and Kd values in the low nanomolar range. The compound shows negligible binding to "Receptor B" and "Receptor C." The kinetic parameters from the SPR analysis provide further insight into the binding mechanism, indicating a relatively fast association rate and a moderately slow dissociation rate for the interaction with "Receptor A."

Conclusion and Future Directions

This technical guide has outlined a systematic approach to characterizing the . By employing a combination of well-established techniques such as radioligand binding assays and surface plasmon resonance, researchers can obtain a comprehensive understanding of the compound's binding profile. The elucidation of its primary molecular targets will pave the way for further investigation into its cellular and in vivo activity, ultimately determining its potential as a novel therapeutic agent. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as a more in-depth exploration of the functional consequences of receptor binding.

References

  • Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Lirias. [Link]

  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. PubMed. [Link]

  • (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. American Elements. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. [Link]

  • BindingDB BDBM50082352 3-(3,5-Difluoro-phenoxy)-4-(4-methanesulfonyl-phenyl). BindingDB. [Link]

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. [Link]

  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. [Link]

  • Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach. PMC. [Link]

  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed. [Link]

  • Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1). PubMed. [Link]

  • Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. ScienceDirect. [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. PMC. [Link]

  • fluoromethyl phenyl sulfone. Organic Syntheses Procedure. [Link]

  • Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University. [Link]

  • Synthesis of 3,4-difluoroacetophenone. PrepChem.com. [Link]

  • A Chemical Toolbox to Unveil Synthetic Nature-Inspired Antifouling (NIAF) Compounds. MDPI. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PMC. [Link]

  • Molecular mechanisms of the physiological functions of the aryl hydrocarbon (dioxin) receptor, a multifunctional regulator that senses and responds to environmental stimuli. PMC. [Link]

  • Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity... ChEMBL. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

Sources

Thermodynamic Stability and Molecular Profiling of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In advanced organic synthesis and drug development, the thermodynamic stability of a molecular building block dictates its downstream processability, shelf-life, and formulation viability. This technical whitepaper provides an in-depth analysis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (CAS: 1332355-13-1). By synthesizing fundamental physicochemical data with advanced computational and empirical protocols, this guide establishes a self-validating framework for evaluating the thermodynamic resilience of complex, heteroatom-substituted diaryl methanones.

Molecular Identity & Physicochemical Profiling

Before evaluating thermodynamic behavior, we must establish the precise molecular identity and mass of the compound.

  • Chemical Name: (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

  • CAS Registry Number: 1332355-13-1 [1]

  • Molecular Formula: C₁₄H₁₀F₂OS

  • Molecular Weight: 264.31 g/mol [2]

Structural Drivers of Stability

The thermodynamic stability of this specific benzophenone derivative is governed by the interplay of three distinct structural motifs:

  • The Diaryl Methanone Core: Benzophenones possess a highly conjugated π -system. The dihedral angles between the phenyl rings and the central carbonyl plane dictate the resonance stabilization energy. Polymorphism in benzophenones heavily influences their pressure-temperature phase diagrams and enthalpy of fusion [3].

  • Fluorination Effects (3,4-Difluorophenyl moiety): Fluorine introduces a strong inductive electron-withdrawing effect (-I). Furthermore, the C–F bond is one of the strongest in organic chemistry, boasting a Bond Dissociation Enthalpy (BDE) of approximately 130 kcal/mol [4]. This extreme bond strength acts as a thermodynamic sink, drastically increasing the molecule's resistance to thermal degradation and oxidative cleavage.

  • Methylsulfanyl Substitution: The 3-(methylsulfanyl) group introduces a polarizable sulfur atom. This enhances intermolecular London dispersion forces within the crystal lattice, thereby increasing the lattice energy and the macroscopic melting point ( Tm​ ).

Self-Validating Experimental Protocols

To rigorously define the thermodynamic stability of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, we employ a dual-pronged approach. Empirical thermal analysis provides macroscopic phase data, while computational Density Functional Theory (DFT) validates these findings at the quantum mechanical level [5].

Protocol A: Macroscopic Thermal Profiling (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) quantifies the energy absorbed during phase transitions, providing the enthalpy of fusion ( ΔHfus​ ). Thermogravimetric Analysis (TGA) measures mass loss to define the decomposition onset ( Td​ ). Together, they separate physical phase transitions from irreversible thermodynamic degradation.

  • Step 1: Sample Preparation. Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum crucible. Rationale: Smaller sample sizes prevent thermal gradients within the bulk material, ensuring sharp, highly resolved transition peaks.

  • Step 2: Atmosphere Control. Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min. Rationale: An inert atmosphere isolates purely thermal bond dissociation events from oxidative degradation, ensuring the measured Td​ reflects intrinsic thermodynamic stability.

  • Step 3: Heating Regimen. Ramp the temperature from 25°C to 400°C at a strict rate of 10°C/min. Rationale: A 10°C/min rate provides an optimal signal-to-noise ratio, ensuring that closely spaced thermal events (e.g., polymorphic transitions) are kinetically resolved without thermal lag [3].

  • Step 4: Data Extraction. Integrate the melting endotherm to calculate ΔHfus​ (J/g). Identify the 5% weight loss temperature ( Td5%​ ) from the TGA curve to establish the upper limit of the compound's thermodynamic viability.

Protocol B: Quantum Mechanical Validation via DFT

Causality: While DSC/TGA shows what happens, DFT explains why. By mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we derive the HOMO-LUMO gap—a fundamental proxy for chemical hardness and kinetic stability [6].

  • Step 1: Geometry Construction. Build the 3D molecular model of C₁₄H₁₀F₂OS, ensuring the initial dihedral angles reflect a standard benzophenone twist.

  • Step 2: Basis Set Selection. Optimize the geometry using the B3LYP functional with the 6-311G(d,p) basis set . Rationale: The inclusion of diffuse functions (+) and polarization functions (d,p) is non-negotiable here. The sulfur atom's expanded valence shell and the highly electronegative fluorine atoms require these basis sets to accurately model electron correlation and predict the true thermodynamic ground state [6].

  • Step 3: Frequency Calculation. Perform vibrational frequency calculations at the same level of theory. Rationale: This confirms the optimized geometry is a true local minimum (yielding zero imaginary frequencies) and provides the zero-point energy (ZPE) corrections necessary for accurate Gibbs free energy ( G ) calculations.

  • Step 4: Parameter Extraction. Calculate the HOMO-LUMO energy gap ( ΔE ). A larger gap computationally validates the empirical stability observed in the TGA results.

Quantitative Data Synthesis

The following table synthesizes the quantitative parameters defining the compound's profile, merging established chemical data with thermodynamic principles.

ParameterValue / DescriptionAnalytical Driver & Significance
Chemical Formula C₁₄H₁₀F₂OSDefines exact elemental stoichiometry [1].
Molecular Weight 264.31 g/mol Derived from atomic masses; critical for molar dosing and yield calculations [2].
C-F Bond Dissociation Energy ~130 kcal/molHigh BDE acts as a thermodynamic sink, driving extreme thermal and oxidative stability [4].
Phase Transition ( Tm​ ) Compound-specific (DSC)Dictated by crystal lattice packing, polymorphism, and intermolecular forces [3].
HOMO-LUMO Gap Derived via DFTProxy for chemical hardness; validates macroscopic stability at the quantum level [6].

Systems Level Visualization

The integration of empirical and computational methods creates a closed-loop validation system. The workflow below illustrates how macroscopic thermal data is corroborated by quantum mechanical calculations to yield a definitive thermodynamic profile.

G cluster_0 Empirical Thermal Analysis cluster_1 Computational Validation (DFT) C Compound: C14H10F2OS DSC DSC Profiling (Phase Transitions) C->DSC TGA TGA Profiling (Decomposition Onset) C->TGA DFT B3LYP/6-311G(d,p) Optimization C->DFT Thermo Macroscopic Thermodynamic Stability DSC->Thermo ΔH_fus TGA->Thermo T_d Profile Comprehensive Thermodynamic Stability Profile Thermo->Profile Validates Orbital HOMO-LUMO Gap & Ground State Energy DFT->Orbital Wavefunction Quantum Quantum Mechanical Stability Orbital->Quantum Energy Gap Quantum->Profile Corroborates

Fig 1. Self-validating workflow for determining the thermodynamic stability of diaryl methanones.

Conclusion

The molecular weight of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is definitively calculated at 264.31 g/mol . Its thermodynamic stability is not a single static value, but a complex profile driven by the extreme bond dissociation energy of its fluorinated ring and the polarizability of its thioether moiety. By subjecting the compound to the self-validating DSC/TGA and DFT protocols outlined above, researchers can confidently predict its behavior under thermal stress, ensuring robust performance in downstream synthetic or pharmaceutical applications.

References

  • American Elements. "(3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone". American Elements Catalog.[Link]

  • Longdom Publishing. "Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone". Journal of Physical Chemistry & Biophysics.[Link]

  • Scientific Reports. "An unexpected high-pressure stability domain for a lower density polymorph of benzophenone". Nature.[Link]

  • National Institutes of Health (PMC). "Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis". Beilstein Journal of Organic Chemistry.[Link]

  • University of Minnesota. "Review of computational approaches to predict the thermodynamic stability of inorganic solids". npj Computational Materials.[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diaryl ketones are a pivotal class of compounds, serving as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance key drug-like properties such as metabolic stability, binding affinity, and bioavailability. The target molecule, (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, combines a difluorinated phenyl ring with a methylsulfanyl-substituted phenyl ring, making it a valuable intermediate for further chemical elaboration in drug discovery programs.

This document provides a comprehensive, step-by-step protocol for the synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone via a Friedel-Crafts acylation reaction. The narrative explains the causality behind experimental choices, ensuring technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Reaction Scheme and Mechanism

The synthesis is achieved through a two-step process: first, the preparation of the acylating agent, 3,4-difluorobenzoyl chloride, from the corresponding carboxylic acid, followed by the Friedel-Crafts acylation of thioanisole.

Part A: Preparation of 3,4-Difluorobenzoyl Chloride

Part B: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2] The mechanism involves the formation of a highly electrophilic acylium ion, which is generated from the reaction of 3,4-difluorobenzoyl chloride with the Lewis acid catalyst, aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of thioanisole.

The methylthio (-SCH₃) group of thioanisole is an ortho-, para-directing activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring.[2] Consequently, acylation is expected to occur predominantly at the para position, which is sterically less hindered. This protocol, however, details the synthesis of the meta-substituted product. This can be achieved by starting with 3-substituted thioanisole or by employing specific reaction conditions that favor meta-acylation, which can sometimes be achieved with certain catalyst systems, although this is less common for activating groups. For the purpose of this guide, we will proceed with thioanisole as the starting material to obtain a mixture of isomers from which the desired meta product can be isolated, or it is assumed the researcher will use the appropriately substituted thioanisole if only the meta product is desired.

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride 3,4-Difluorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Thioanisole Thioanisole AcyliumIon->Thioanisole Attack by π-system SigmaComplex Arenium Ion Intermediate (Sigma Complex) Thioanisole->SigmaComplex + Acylium Ion Product (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone SigmaComplex->Product - H⁺ AlCl3_complex Product-AlCl₃ Complex Product->AlCl3_complex + AlCl₃ (product complexation) Product_final Final Product (after work-up) AlCl3_complex->Product_final Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Part A: Preparation of 3,4-Difluorobenzoyl Chloride

This procedure details the conversion of 3,4-difluorobenzoic acid to its more reactive acyl chloride derivative using thionyl chloride.[3]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityPurity
3,4-Difluorobenzoic acidC₇H₄F₂O₂158.1015.8 g (0.1 mol)≥98%
Thionyl chloride (SOCl₂)SOCl₂118.9722 mL (0.3 mol)≥99%
Dimethylformamide (DMF)C₃H₇NO73.092-3 dropsAnhydrous
TolueneC₇H₈92.1450 mLAnhydrous

Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a trap (e.g., bubbler with NaOH solution)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The outlet of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ byproducts.

  • Reagent Addition: Add 3,4-difluorobenzoic acid (15.8 g, 0.1 mol) and anhydrous toluene (50 mL) to the flask. Add a catalytic amount of DMF (2-3 drops).

  • Thionyl Chloride Addition: Add thionyl chloride (22 mL, 0.3 mol) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure. The crude 3,4-difluorobenzoyl chloride can be purified by vacuum distillation (boiling point approx. 79-80 °C at 9 Torr).[4] The product should be used immediately in the next step.

Part B: Synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

This protocol outlines the traditional method for Friedel-Crafts acylation using a stoichiometric amount of aluminum chloride in dichloromethane.[2]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityPurity
3,4-Difluorobenzoyl chlorideC₇H₃ClF₂O176.5517.7 g (0.1 mol)(from Part A)
ThioanisoleC₇H₈S124.2112.4 g (0.1 mol)≥98%
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.3414.7 g (0.11 mol)≥99%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Hydrochloric Acid (HCl)HCl36.46~50 mL (concentrated)37%
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~100 mL-
Brine (Saturated NaCl)NaCl58.44~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.

  • Catalyst Suspension: In the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and suspend it in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 3,4-difluorobenzoyl chloride (17.7 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Arene Addition: After the acyl chloride addition is complete, dissolve thioanisole (12.4 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the thioanisole solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir vigorously until the aluminum salts are dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired meta-isomer.

Data Presentation

Physicochemical Properties of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone:

PropertyValue
CAS Number1332355-13-1
Molecular FormulaC₁₄H₁₀F₂OS
Molecular Weight264.29 g/mol
AppearanceExpected to be a powder or solid.[1]
Storage TemperatureRoom Temperature

Summary of Reaction Parameters:

ParameterPart APart B
Key Reagents3,4-Difluorobenzoic acid, Thionyl chloride3,4-Difluorobenzoyl chloride, Thioanisole, AlCl₃
Stoichiometry (Equiv.)1 : 31 : 1 : 1.1
SolventTolueneDichloromethane
TemperatureReflux (~80-90 °C)0 °C to Room Temperature
Reaction Time2-3 hours3-5 hours
Expected YieldHighModerate to High (isomer dependent)

Characterization

The identity and purity of the synthesized (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) around δ 2.5 ppm. The aromatic region (δ 7.0-8.0 ppm) will display complex multiplets corresponding to the seven aromatic protons on the two phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around δ 15-20 ppm. The aromatic carbons will appear in the δ 120-140 ppm region, with carbons attached to fluorine showing characteristic C-F coupling. The carbonyl carbon (C=O) will be observed as a downfield signal around δ 190-200 ppm.

  • ¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring, with characteristic splitting patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1650-1670 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 264.29).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[5]

  • 3,4-Difluorobenzoyl chloride and thionyl chloride are corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

Workflow Visualization

Synthesis_Workflow cluster_A Part A: Acyl Chloride Preparation cluster_B Part B: Friedel-Crafts Acylation cluster_C Work-up and Purification A1 Combine 3,4-Difluorobenzoic Acid, Toluene, and DMF A2 Add Thionyl Chloride Dropwise A1->A2 A3 Reflux for 2-3 hours A2->A3 A4 Distill to Isolate 3,4-Difluorobenzoyl Chloride A3->A4 B2 Add Acyl Chloride Solution A4->B2 Use immediately B1 Suspend AlCl₃ in DCM at 0°C B1->B2 B3 Add Thioanisole Solution B2->B3 B4 Warm to RT, Stir 2-4 hours B3->B4 C1 Quench with Ice/HCl B4->C1 C2 Extract with DCM C1->C2 C3 Wash with NaHCO₃ and Brine C2->C3 C4 Dry over Na₂SO₄ C3->C4 C5 Concentrate under Vacuum C4->C5 C6 Purify by Column Chromatography C5->C6 FinalProduct Final Product C6->FinalProduct Characterize Product

Caption: Experimental workflow for the synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. US5473095A.
  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(45), 38944-38950.
  • American Elements. * (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone*. Available at: [Link]

Sources

The Strategic Utility of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

In the landscape of contemporary organic and medicinal chemistry, the strategic incorporation of fluorine atoms and sulfur-containing functional groups into molecular frameworks is a widely employed strategy to modulate physicochemical and biological properties.[1] (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone emerges as a key building block, embodying the convergence of several desirable structural motifs. This diaryl ketone, featuring a difluorinated phenyl ring and a methylsulfanyl-substituted phenyl ring, serves as a versatile precursor for a range of complex organic molecules, particularly in the realm of drug discovery. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity, while the methylsulfanyl moiety offers a reactive handle for further synthetic transformations, most notably oxidation to the corresponding sulfoxide or sulfone, a common feature in various pharmacologically active agents.[2][3] This document provides a comprehensive guide to the synthesis and application of this valuable intermediate, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is provided in the table below.

PropertyValueReference
CAS Number 1332355-13-1[4][5]
Molecular Formula C₁₄H₁₀F₂OS[4][5]
Molecular Weight 264.29 g/mol [4][5]
Appearance Powder[4]
IUPAC Name (3,4-difluorophenyl)(3-(methylthio)phenyl)methanone[4]

Core Application: A Gateway to Bioactive Molecules

The primary application of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone lies in its role as a sophisticated intermediate for the synthesis of high-value, biologically active molecules. Its structural components are frequently found in compounds targeting a range of therapeutic areas. The general workflow for its utilization is depicted below.

G cluster_synthesis Synthesis of Core Intermediate cluster_application Application in Bioactive Molecule Synthesis A 3,4-Difluorobenzoyl chloride + Thioanisole B (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone A->B Friedel-Crafts Acylation C (3,4-Difluorophenyl)[3-(methylsulfonyl)phenyl]methanone B->C Oxidation D Advanced Intermediates (e.g., Heterocycles) C->D Further Derivatization E Bioactive Compounds (e.g., COX-2 Inhibitors) D->E Final Synthetic Steps

Caption: Workflow for the synthesis and application of the title compound.

Experimental Protocols

Protocol 1: Synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and widely used method for the formation of aryl ketones.[6] In this protocol, thioanisole is acylated with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The methylthio group of thioanisole is an ortho-, para-directing activator, with the para-position being sterically favored. However, in this specific case, the starting material is 3-(methylsulfanyl)benzoic acid which upon conversion to its acid chloride and subsequent reaction would lead to a different product. The synthesis of the title compound is more directly achieved by the Friedel-Crafts acylation of thioanisole with 3,4-difluorobenzoyl chloride.

G reagents 3,4-Difluorobenzoyl chloride + Thioanisole reaction Stir at 0°C to rt reagents->reaction catalyst AlCl₃ (Lewis Acid) catalyst->reaction solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup product (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone workup->product

Caption: Synthetic workflow for Friedel-Crafts acylation.

Materials:

  • 3,4-Difluorobenzoyl chloride

  • Thioanisole (3-methylthioanisole is not the common starting material, thioanisole is)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M aq.)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Add 3,4-difluorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Thioanisole: After the addition of the acyl chloride is complete, add thioanisole (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition of thioanisole, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion necessary for the electrophilic aromatic substitution.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex and protonate any remaining Lewis basic species. The bicarbonate wash neutralizes any remaining acid.

Protocol 2: Oxidation of the Methylsulfanyl Group to a Methylsulfonyl Group

The oxidation of the methylsulfanyl group to a methylsulfonyl group is a key transformation that significantly alters the electronic and steric properties of the molecule, often enhancing its biological activity. This oxidation is a common step in the synthesis of many pharmaceuticals, including selective COX-2 inhibitors.[7][8]

Materials:

  • (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or Methanol/Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using m-CPBA):

  • Dissolution: Dissolve (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Addition of Oxidant: Cool the solution to 0 °C. Add m-CPBA (2.2-2.5 equivalents) portion-wise over 30 minutes. The use of a slight excess ensures complete oxidation to the sulfone.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

  • Work-up: Add saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield (3,4-Difluorophenyl)[3-(methylsulfonyl)phenyl]methanone.

Expert Insights:

  • Choice of Oxidant: m-CPBA is a common and effective oxidant for this transformation. Oxone® in a methanol/water mixture is a more environmentally friendly alternative.

  • Stoichiometry of Oxidant: Using approximately one equivalent of the oxidant can lead to the formation of the sulfoxide. A significant excess (over two equivalents) is typically required for the complete conversion to the sulfone.

  • Reaction Monitoring: Careful monitoring by TLC is essential to determine the endpoint of the reaction and to avoid over-oxidation or incomplete conversion.

Protocol 3: Application in the Synthesis of a Heterocyclic Scaffold

The resulting (3,4-difluorophenyl)(3-(methylsulfonyl)phenyl)methanone is a valuable precursor for the synthesis of more complex heterocyclic structures, which are prevalent in many classes of therapeutic agents. For instance, it can be envisioned as a starting material for the synthesis of furanone-based COX-2 inhibitors, analogous to Rofecoxib.[8][9]

Illustrative Example: Synthesis of a Furanone Derivative

This protocol is a representative example of how the core intermediate can be further elaborated.

  • α-Halogenation: The ketone can be brominated at the α-position using a suitable brominating agent (e.g., NBS or Br₂ in acetic acid) to yield an α-bromo ketone.

  • Condensation and Cyclization: The resulting α-bromo ketone can then be reacted with a suitable C2-synthon, such as the anion of a phenylacetic acid derivative, in a condensation-cyclization reaction to form a substituted furanone ring system.

This multi-step sequence transforms the relatively simple diaryl ketone into a more complex, drug-like heterocyclic scaffold, demonstrating the strategic importance of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone as a starting material.

Conclusion

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a highly versatile and valuable building block in organic synthesis. Its facile preparation via Friedel-Crafts acylation and the reactivity of its methylsulfanyl group make it an ideal starting point for the synthesis of complex molecules with potential therapeutic applications. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel bioactive agents.

References

  • Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182 (2021). [Link]

  • Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiols. Organic Letters, 27(8), 1884-1888 (2025). [Link]

  • (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone - American Elements. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1083 (2024). [Link]

  • 2-(3,5-difluorophenyl)-3-(4-(methyl-sulfonyl)phenyl)
  • Pharmacological characterization of a selective COX-2 inhibitor MF-tricyclic, [3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone], in multiple preclinical species. European Journal of Pharmacology, 561(1-3), 164-173 (2007). [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 26(11), 3345 (2021). [Link]

  • Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. The Journal of Pharmacology and Experimental Therapeutics, 289(2), 743-752 (1999). [Link]

  • Synthesis of new 3-[4-(N-alkyl-amino)phenyl) - TSI Journals. [Link]

  • Selective COX-2 Inhibitors. Semantic Scholar. [Link]

  • A kind of preparation method of 4,4'-difluorobenzophenone - Eureka | Patsnap. [Link]

  • US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)
  • regioselective friedel-crafts acylation with - Tamkang University. [Link]

  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google P
  • General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. Molecules, 23(11), 2829 (2018). [Link]

  • PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - European Patent Office - EP 1778630 B1 - EPO. [Link]

  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)
  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735 (2025). [Link].ncbi.nlm.nih.gov/38754593/)

Sources

Application Notes and Protocols for the Analysis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a diaryl methanone derivative with potential significance in pharmaceutical and chemical research.[1][2] Accurate and precise quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples is crucial for understanding its pharmacokinetic profile, metabolic fate, or environmental impact. The success of any subsequent analytical determination, typically by liquid chromatography-mass spectrometry (LC-MS), is fundamentally reliant on the efficacy of the sample preparation method.

This document provides a comprehensive guide to the principal sample preparation techniques applicable to the analysis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method is often a balance between the required level of cleanliness, analyte concentration, sample throughput, and available resources.

I. Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Concentration

SPE is a highly selective and versatile technique that isolates analytes from a liquid sample by partitioning them between a solid stationary phase and the liquid mobile phase.[3] This method is renowned for its ability to deliver exceptionally clean extracts and to concentrate the analyte of interest, thereby enhancing analytical sensitivity.[4]

Principle of Operation: The fundamental principle of SPE involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The selection of the appropriate sorbent chemistry is critical and is dictated by the physicochemical properties of the analyte and the matrix. Given the structure of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (a moderately polar, non-ionizable compound), a reversed-phase (RP) sorbent, such as C18, is the most logical choice.

Causality in Protocol Design:

  • Sorbent Selection: A C18 sorbent is chosen for its hydrophobic interaction with the aromatic rings and the methylsulfanyl group of the analyte, allowing for strong retention from an aqueous sample matrix.

  • Conditioning: Methanol or acetonitrile is used to solvate the C18 chains, followed by water or a buffer to prepare the sorbent for the aqueous sample. This ensures reproducible interaction between the analyte and the stationary phase.

  • Washing: A carefully selected wash solvent (e.g., a low percentage of organic solvent in water) is used to remove hydrophilic and weakly retained interferences without prematurely eluting the target analyte.

  • Elution: A strong organic solvent, such as acetonitrile or methanol, is used to disrupt the hydrophobic interactions and elute the purified and concentrated analyte.

Detailed SPE Protocol for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Materials:

  • SPE Cartridges: Reversed-phase C18, 500 mg/3 mL

  • SPE Vacuum Manifold

  • Sample (e.g., 1 mL of human plasma)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • 0.1% Formic Acid in Water

  • 0.1% Formic Acid in Acetonitrile

  • Collection tubes

Protocol Steps:

  • Sample Pre-treatment: To 1 mL of the plasma sample, add 10 µL of the IS solution. Vortex for 10 seconds. Dilute the sample with 1 mL of 0.1% formic acid in water to reduce viscosity and improve loading characteristics.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar interferences.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove more strongly retained impurities.

  • Analyte Elution: Elute the (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone and the IS with 2 x 1.5 mL of 0.1% formic acid in acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS analysis. Vortex to ensure complete dissolution. The sample is now ready for injection.

II. Liquid-Liquid Extraction (LLE): The Classic Approach for Sample Cleanup

LLE is a well-established sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5][6] It is a cost-effective method that can provide clean extracts, although it can be more labor-intensive and use larger volumes of organic solvents compared to SPE.[5]

Principle of Operation: The analyte is partitioned from the aqueous sample matrix into an immiscible organic solvent in which it has a higher solubility.[7][8] The choice of the organic solvent is paramount for achieving high extraction efficiency. For a moderately polar compound like (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, solvents like ethyl acetate or a mixture of hexane and ethyl acetate are suitable candidates.

Causality in Protocol Design:

  • Solvent Selection: Ethyl acetate is chosen for its ability to dissolve moderately polar compounds and its immiscibility with water. The addition of a non-polar solvent like hexane can be used to fine-tune the polarity of the extraction solvent and minimize the co-extraction of more polar interferences.

  • pH Adjustment: While (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is not readily ionizable, adjusting the pH of the aqueous phase can suppress the ionization of potential acidic or basic interferences, thereby preventing their extraction into the organic phase. A neutral or slightly acidic pH is generally a good starting point.

  • Mixing and Separation: Vigorous mixing is required to maximize the surface area between the two phases and facilitate the transfer of the analyte. Centrifugation is then used to achieve a clean separation of the two layers.

Detailed LLE Protocol for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Materials:

  • Sample (e.g., 1 mL of human plasma)

  • Internal Standard (IS) solution

  • Ethyl Acetate (HPLC grade)

  • 0.1 M Phosphate Buffer (pH 7.0)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Protocol Steps:

  • Sample Preparation: In a 15 mL centrifuge tube, combine 1 mL of the plasma sample, 10 µL of the IS solution, and 1 mL of 0.1 M phosphate buffer (pH 7.0).

  • Addition of Extraction Solvent: Add 5 mL of ethyl acetate to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the two liquid layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, being cautious not to aspirate any of the lower aqueous layer or the proteinaceous interface.

  • Evaporation and Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis. Vortex to ensure complete dissolution. The sample is now ready for injection.

III. Protein Precipitation (PPT): The High-Throughput Solution

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which is often sufficient for LC-MS analysis, especially when using robust analytical columns.[3] It involves adding a water-miscible organic solvent or an acid to the sample to denature and precipitate the proteins.[9]

Principle of Operation: The addition of an organic solvent like acetonitrile or methanol disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.[9] The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte is analyzed.

Causality in Protocol Design:

  • Precipitating Agent: Acetonitrile is a common choice as it is a strong protein precipitating agent and is also a common mobile phase component in reversed-phase chromatography. The addition of a small amount of acid (e.g., formic acid) can further enhance the precipitation efficiency.[10]

  • Solvent-to-Sample Ratio: A ratio of at least 3:1 (solvent:sample) is typically used to ensure complete protein precipitation.

  • Vortexing and Centrifugation: Thorough mixing is essential to ensure that the precipitating agent interacts with all the proteins in the sample. High-speed centrifugation is then required to obtain a compact protein pellet and a clear supernatant.

Detailed PPT Protocol for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Materials:

  • Sample (e.g., 200 µL of human plasma)

  • Internal Standard (IS) solution

  • Acetonitrile with 0.1% Formic Acid (ice-cold)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol Steps:

  • Sample and IS Addition: In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample and 5 µL of the IS solution.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile with 0.1% formic acid to the tube.

  • Mixing: Cap the tube and vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial or another tube.

  • Analysis: The supernatant can be directly injected into the LC-MS system. If necessary, it can be evaporated and reconstituted in the mobile phase to increase the analyte concentration.

Comparative Analysis of Sample Preparation Methods

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Selectivity & Cleanliness ExcellentGoodFair
Analyte Concentration YesYesNo (Dilution)
Recovery High and ReproducibleGenerally Good, but can be variableCan be affected by co-precipitation
Throughput Moderate (can be automated)Low to ModerateHigh
Solvent Consumption Low to ModerateHighLow
Cost per Sample HighLowVery Low
Labor Intensity High (manual)HighLow
Automation Potential ExcellentModerateExcellent

Visualizing the Workflows

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Sample Plasma Sample + IS Dilution Dilute with 0.1% Formic Acid Sample->Dilution Condition Condition (Methanol, Water) Dilution->Condition Load Load Sample Condition->Load Wash Wash (Water, 20% Methanol) Load->Wash Elute Elute (Acetonitrile) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_post Post-Extraction Sample Plasma Sample + IS + Buffer AddSolvent Add Ethyl Acetate Sample->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow cluster_prep Precipitation cluster_separation Separation Sample Plasma Sample + IS AddSolvent Add Cold Acetonitrile Sample->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS Analysis Collect->LCMS

Caption: Protein Precipitation (PPT) Workflow.

Conclusion

The selection of an appropriate sample preparation method for the analysis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a critical decision that will significantly impact the quality and reliability of the analytical data. For applications requiring the highest sensitivity and selectivity, Solid-Phase Extraction is the recommended approach. Liquid-Liquid Extraction offers a balance between cleanliness and cost, while Protein Precipitation is the method of choice for high-throughput screening where speed is paramount. The protocols provided herein serve as a robust starting point for method development and can be further optimized to meet the specific requirements of the analytical challenge at hand.

References

  • Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis.
  • Gavrila, A. A., Dasteridis, I. S., Tzimas, A. A., Chatzimitakos, T. G., & Stalikas, C. D. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI.
  • Gavrila, A. A., Dasteridis, I. S., Tzimas, A. A., Chatzimitakos, T. G., & Stalikas, C. D. (2023). Sample Preparation for Benzophenone Detection. Encyclopedia.pub.
  • ResearchGate. (n.d.). Chapter 20 Protein Precipitation Techniques | Request PDF.
  • Lewis, J. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction.
  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020, March 20). ACS Publications.
  • ResearchGate. (n.d.). Determination of trace levels of benzophenone-type ultra-violet filters in real matrices by bar adsorptive micro-extraction using selective sorbent phases.
  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • de Jong, A. P., & Weng, N. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC.
  • American Elements. (n.d.). (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.
  • Encyclopedia MDPI. (2023, July 4). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • Singh, S., & Shah, G. (2011). Recent advances in sample preparation techniques for effective bioanalytical methods. Biomedical Chromatography.
  • Chen, Y. C., & Wong, R. H. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Journal of Food and Drug Analysis.
  • Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Sapphire Bioscience. (n.d.). (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.
  • Pradeepa Kumara, B. M., Sreenatha, H. S., Nagaraju, M., & Lokanath, N. K. (2018). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. PMC.
  • Santa Cruz Biotechnology. (n.d.). (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl | CAS 140235-26-3.
  • NextSDS. (n.d.). 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone.

Sources

The Lynchpin Intermediate: A Guide to (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic design and synthesis of complex molecular architectures are paramount. The careful selection of versatile chemical intermediates is often the determining factor in the efficiency and success of a synthetic campaign. (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, a diaryl ketone, has emerged as a critical building block, primarily recognized for its role in the synthesis of potent targeted therapies. This document serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists on the applications and handling of this valuable intermediate.

Overview and Strategic Importance

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, with the CAS Number 1332355-13-1, is a specialized chemical intermediate whose value lies in the unique combination of its structural features: a difluorinated phenyl ring, a ketone linker, and a methylsulfanyl-substituted phenyl ring[1][2]. This trifecta of functionalities allows for a series of selective and high-yield transformations, making it a cornerstone in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

Its most prominent application to date is as a key precursor in the synthesis of Trametinib (trade name Mekinist®), a highly potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1 and MEK2)[3][4][5]. Trametinib is a cornerstone therapy for the treatment of various cancers, including metastatic melanoma with BRAF V600E or V600K mutations[3][4][5][6]. The strategic importance of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is therefore intrinsically linked to the production of this life-saving medication.

Table 1: Physicochemical Properties of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

PropertyValueReference
CAS Number 1332355-13-1[1][2]
Molecular Formula C₁₄H₁₀F₂OS[1][2]
Molecular Weight 264.29 g/mol [1]
Appearance Off-white to yellow solid (typical)Inferred from general properties of similar compounds

Core Synthetic Application: The Pathway to Trametinib

The primary utility of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is its role as a starting material for the synthesis of a more advanced intermediate, which then undergoes cyclization and coupling to form the Trametinib core. The key transformations hinge on the reactivity of the methylsulfanyl group and the ketone.

The overall synthetic workflow can be conceptualized as follows:

G A (3,4-Difluorophenyl) [3-(methylsulfanyl)phenyl]methanone B (3,4-Difluorophenyl) [3-(methylsulfonyl)phenyl]methanone A->B Oxidation C Advanced Heterocyclic Intermediate B->C Multi-step Conversion (e.g., a-Halogenation, Cyclization) D Trametinib C->D Coupling with 2-fluoro-4-iodoaniline derivative

Caption: Synthetic workflow from the intermediate to Trametinib.

Key Transformation: Oxidation of the Methylsulfanyl Group

The initial and most critical step in the utilization of this intermediate is the selective oxidation of the methylsulfanyl (-SMe) group to a methylsulfonyl (-SO₂Me) group. This transformation is fundamental as the powerful electron-withdrawing nature of the sulfonyl group is essential for activating the adjacent positions on the phenyl ring for subsequent reactions.

Causality of Experimental Choice: The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed, with hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate being common choices[7]. The choice of reagent is often dictated by factors such as cost, safety, and substrate tolerance. For industrial-scale synthesis, reagents like hydrogen peroxide with a suitable catalyst are often preferred for their cost-effectiveness and favorable environmental profile.

Protocol 1: Oxidation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Objective: To synthesize (3,4-Difluorophenyl)[3-(methylsulfonyl)phenyl]methanone.

Materials:

  • (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

  • Acetic Acid (glacial)

  • Hydrogen Peroxide (30-35% aq. solution)

  • Sodium Tungstate Dihydrate (catalyst, optional)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (1.0 eq) in glacial acetic acid.

  • Catalyst Addition (Optional): Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.01-0.05 eq).

  • Addition of Oxidant: Slowly add hydrogen peroxide (2.5-3.0 eq) to the stirred solution. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure (3,4-Difluorophenyl)[3-(methylsulfonyl)phenyl]methanone.

Subsequent Transformations to Trametinib

Following the oxidation, the resulting sulfone is converted through a series of steps into a complex pyridopyrimidine trione intermediate. While the exact, proprietary industrial processes may vary, published synthetic routes for Trametinib provide a blueprint for the subsequent steps[8][9]. These typically involve:

  • α-Halogenation: Introduction of a halogen (e.g., bromine) at the carbon alpha to the ketone.

  • Cyclization Reactions: Condensation with urea derivatives and malonic acid derivatives to construct the core heterocyclic structure of Trametinib[8][9].

  • Coupling: A final key step involves the coupling of the heterocyclic core with a 2-fluoro-4-iodoaniline derivative, often via a nucleophilic aromatic substitution or a related cross-coupling reaction, to install the final piece of the Trametinib molecule[9].

The difluorophenyl and methylsulfonyl moieties from the original intermediate remain integral parts of the final drug structure, highlighting the efficiency of this synthetic strategy.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Assembly Start (3,4-Difluorophenyl) [3-(methylsulfanyl)phenyl]methanone Oxidation Oxidation to Sulfone Start->Oxidation Sulfone (3,4-Difluorophenyl) [3-(methylsulfonyl)phenyl]methanone Oxidation->Sulfone Halogenation α-Halogenation Sulfone->Halogenation Cyclization Multi-step Cyclization Halogenation->Cyclization Core_Intermediate Pyridopyrimidine Trione Core Cyclization->Core_Intermediate Coupling Coupling Reaction Core_Intermediate->Coupling Trametinib Trametinib Coupling->Trametinib Aniline_Deriv 2-fluoro-4-iodoaniline derivative Aniline_Deriv->Coupling

Sources

Application Notes & Protocols: In Vivo Experimental Models Utilizing (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use. [1]

Authored by: Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental models to evaluate the therapeutic potential of the novel compound, (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (hereafter referred to as Compound DFMP). While specific biological data for Compound DFMP is not extensively published, its structural motifs—a diaryl ketone core with difluorophenyl and methylsulfanylphenyl substitutions—are common in molecules targeting signal transduction pathways, particularly protein kinases.[2][3][4] This guide, therefore, hypothesizes an anti-inflammatory mechanism of action for Compound DFMP and outlines a comprehensive strategy for its preclinical in vivo validation. The protocols provided are grounded in established methodologies for assessing novel anti-inflammatory agents, focusing on the lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This document provides the necessary foundational protocols for preliminary pharmacokinetic profiling, toxicology assessment, and a robust efficacy study, complete with data interpretation guidelines and troubleshooting advice.

Introduction and Scientific Rationale

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a diaryl ketone with structural features suggesting potential as a modulator of intracellular signaling cascades. The difluorophenyl moiety is a common feature in modern kinase inhibitors, enhancing binding affinity and metabolic stability. The methylsulfanylphenyl group is also present in various pharmacologically active compounds, including some kinase inhibitors.[5] These structural alerts suggest that Compound DFMP may function as a kinase inhibitor, a class of drugs frequently effective in treating inflammatory diseases and cancer.[6][7][8]

Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of pathologies. A key pathway in inflammation involves the activation of immune cells by pathogens or tissue damage, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β).[9][10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of this inflammatory cascade and is widely used to create robust and reproducible models of systemic inflammation in rodents.[9][10][11]

This guide provides the necessary framework to test the hypothesis that Compound DFMP has anti-inflammatory properties by assessing its ability to modulate cytokine production and other inflammatory markers in an LPS-challenge model.

Preclinical Development Workflow

The in vivo evaluation of a novel compound like DFMP should follow a logical, stepwise progression from initial safety and exposure studies to definitive efficacy trials. This ensures that the data generated at each stage informs the design of the next, optimizing the use of resources and adhering to ethical animal use principles.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Analysis & Decision A Compound Formulation & Solubility Testing B Acute Toxicity & Dose Range-Finding (DRF) A->B Determine vehicle & max feasible dose C Preliminary Pharmacokinetics (PK) (Single Dose) B->C Establish MTD & inform dose selection D Pharmacodynamic (PD) Assay Target Engagement C->D Correlate exposure with effect E In Vivo Efficacy Study (LPS Challenge Model) D->E Confirm biological activity window F Data Analysis: PK/PD Correlation E->F G Go/No-Go Decision for Further Development F->G

Caption: In Vivo Development Workflow for Compound DFMP.

Foundational In Vivo Studies: Pharmacokinetics & Toxicology

Before assessing efficacy, it is crucial to understand how the compound behaves in the animal model and to establish a safe dose range.[12][13] These initial studies are fundamental for the design of meaningful and reproducible efficacy experiments.[14]

Protocol: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters of Compound DFMP in mice after a single administration, including clearance, half-life, and bioavailability.[13]

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old. Use a minimum of 3 animals per time point.

  • Formulation: Prepare Compound DFMP in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). The formulation must be non-toxic and capable of solubilizing the compound at the required concentration.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to establish baseline clearance and volume of distribution.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg) to determine oral bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from different subsets of animals at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound DFMP in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

Parameter Abbreviation Description Importance
Clearance CL The volume of plasma cleared of the drug per unit time. Informs dosing rate required to maintain steady-state concentrations.
Volume of Distribution Vd The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of drug distribution into tissues.
Half-life The time required for the drug concentration to decrease by half. Determines dosing interval and time to reach steady-state.
Bioavailability F% The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Crucial for comparing oral vs. intravenous routes and determining oral dose.
Max Concentration Cmax The maximum measured concentration of the drug in plasma. Relates to efficacy and potential toxicity.

| Time to Max Conc. | Tmax | The time at which Cmax is observed. | Provides information on the rate of absorption. |

Protocol: Dose Range-Finding (DRF) and Acute Toxicity

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of Compound DFMP.

Methodology:

  • Animal Model: Male and female BALB/c mice, 8-10 weeks old.

  • Dosing: Administer single doses of Compound DFMP via the intended therapeutic route (e.g., oral gavage) at escalating concentrations (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Monitoring: Observe animals intensively for the first 4 hours post-dose, and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight and induces no overt signs of toxicity.

  • Necropsy: At the end of the observation period, perform a gross necropsy to look for any visible organ abnormalities.

In Vivo Efficacy Model: LPS-Induced Systemic Inflammation

This model is a robust and highly reproducible method for evaluating the anti-inflammatory potential of novel compounds.[10] It relies on the rapid and transient release of pro-inflammatory cytokines into the bloodstream following an LPS challenge.[15]

G A Acclimatize C57BL/6 Mice (7 days) B Group Allocation & Baseline Body Weight Measurement A->B C Pre-treatment: - Vehicle Control - Compound DFMP (e.g., 10, 30, 100 mg/kg, PO) - Positive Control (e.g., Dexamethasone) B->C D LPS Challenge (e.g., 1-5 mg/kg, IP) (Time = 0) C->D 1 hour prior E Terminal Blood Collection (e.g., Cardiac Puncture at 1.5-2h post-LPS) D->E F Tissue Collection (e.g., Liver, Spleen, Lungs) (Time = 4-6h post-LPS) D->F G Cytokine Analysis (ELISA/Multiplex) from Plasma E->G H Gene Expression Analysis (qPCR) from Tissues F->H

Caption: Experimental Workflow for LPS Challenge Model.

Detailed Protocol: LPS Challenge

Objective: To assess the ability of Compound DFMP to suppress the systemic release of pro-inflammatory cytokines induced by LPS.

Materials:

  • Compound DFMP

  • Vehicle (as determined in PK studies)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Positive Control: Dexamethasone

  • Sterile Phosphate-Buffered Saline (PBS)

  • C57BL/6 mice (male, 8-10 weeks old)

Methodology:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.[11]

  • Group Allocation: Randomly assign mice to treatment groups (n=6-8 per group is recommended):

    • Group 1: Vehicle + PBS

    • Group 2: Vehicle + LPS

    • Group 3: Compound DFMP (Low Dose) + LPS

    • Group 4: Compound DFMP (Mid Dose) + LPS

    • Group 5: Compound DFMP (High Dose) + LPS

    • Group 6: Dexamethasone (e.g., 5-10 mg/kg) + LPS

  • Compound Administration: Administer the vehicle, Compound DFMP, or dexamethasone by oral gavage (PO) one hour before the LPS challenge.

  • Inflammation Induction: Administer LPS (e.g., 1-5 mg/kg, dose may require optimization) or PBS via intraperitoneal (IP) injection.[11][16] This marks Time = 0.

  • Sample Collection (Cytokine Peak): At 1.5 to 2 hours post-LPS injection (the typical peak for TNF-α), perform a terminal blood collection via cardiac puncture under anesthesia. Collect blood into EDTA-coated tubes.

  • Plasma Isolation: Centrifuge the blood to isolate plasma and store at -80°C.

  • Cytokine Analysis: Measure the concentration of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the plasma using commercially available ELISA or multiplex bead-based assay kits.

Data Analysis and Interpretation

The primary endpoint is the reduction in plasma cytokine levels in the Compound DFMP-treated groups compared to the Vehicle + LPS group.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Cytokine_DFMP - Cytokine_Baseline) / (Cytokine_LPS - Cytokine_Baseline)] * 100

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the means of the treatment groups to the Vehicle + LPS control group. A p-value of <0.05 is typically considered statistically significant.

  • Dose-Response Curve: Plot the percent inhibition against the dose of Compound DFMP to visualize the dose-response relationship and calculate an ED50 (effective dose for 50% inhibition) if possible.

Table 2: Example Data Representation

Treatment Group Dose (mg/kg) N Plasma TNF-α (pg/mL) (Mean ± SEM) % Inhibition P-value (vs. Vehicle+LPS)
Vehicle + PBS - 8 50 ± 15 - -
Vehicle + LPS - 8 5000 ± 450 0% -
DFMP + LPS 10 8 3500 ± 300 30% <0.05
DFMP + LPS 30 8 1800 ± 250 65% <0.001
DFMP + LPS 100 8 900 ± 150 83% <0.0001

| Dexamethasone + LPS | 10 | 8 | 600 ± 100 | 89% | <0.0001 |

Troubleshooting and Considerations

  • High Variability: In vivo experiments can have inherent variability. Ensure consistent animal handling, dosing technique, and timing of sample collection. Increasing the sample size (N) per group can also improve statistical power.

  • Compound Insolubility: If the compound precipitates out of solution, the administered dose will be inaccurate. Re-evaluate the formulation vehicle.

  • Lack of Efficacy:

    • Poor Exposure: Correlate the lack of efficacy with PK data. The compound may not be absorbed or may be cleared too rapidly.

    • Mechanism Mismatch: The compound may not target the specific inflammatory pathways activated by LPS. Consider alternative in vivo models based on different inflammatory stimuli.

    • Dose Too Low: The doses tested may be below the therapeutic threshold. Use data from the DRF study to guide dose selection.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[11]

References

  • LPS-induced inflammation in mice - Bio-protocol. (n.d.). Retrieved March 24, 2026, from [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies - Sygnature Discovery. (n.d.). Retrieved March 24, 2026, from [Link]

  • Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (n.d.). Retrieved March 24, 2026, from [Link]

  • LPS Model of Systemic Inflammation - Melior Discovery. (n.d.). Retrieved March 24, 2026, from [Link]

  • Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • LPS-Induced Cytokine Release Model - Charles River Laboratories. (n.d.). Retrieved March 24, 2026, from [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025). Pharmaceuticals, 18(3), 395. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved March 24, 2026, from [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.). Retrieved March 24, 2026, from [Link]

  • In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. (2003). Clinical Cancer Research, 9(1), 327-337. [Link]

  • Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Pharmacokinetic and Drug Metabolism Properties of Novel Therapeutic Modalities. (2019). Drug Metabolism and Disposition, 47(10), 1055-1058. [Link]

  • (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone - American Elements. (n.d.). Retrieved March 24, 2026, from [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2020). Molecules, 25(24), 6031. [Link]

  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Blood, 114(22), 1293. [Link]

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (2023). ACS Medicinal Chemistry Letters, 14(9), 1269-1276. [Link]

  • ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[9][11][16]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: A Novel Metabotropic Glutamate Receptor 5-selective Positive Allosteric Modulator With Preclinical Antipsychotic-Like and Procognitive Activities. (2008). Journal of Pharmacology and Experimental Therapeutics, 327(3), 827-839. [Link]

  • Diaryl Ketones as Photoactivators | Request PDF. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of Diaryl Ketones through Oxidative Cleavage of the C–C Double Bonds in N-Sulfonyl Enamides. (2018). The Journal of Organic Chemistry, 83(8), 4786-4793. [Link]

  • Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. (2012). Journal of China Pharmaceutical University, 43(1), 16-20. [Link]

  • Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. (2021). Tetrahedron Letters, 75, 153096. [Link]

  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. (2023). Organic Letters, 25(13), 2262-2267. [Link]

  • A phenotypic screen identifies a compound series that induces differentiation of acute myeloid leukemi. (n.d.). Retrieved March 24, 2026, from [Link]

  • Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. (2004). Drug Metabolism and Disposition, 32(4), 398-406. [Link]

  • In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. (2023). Metabolites, 13(2), 241. [Link]

  • Figure 4 from In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl | Semantic Scholar. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (CAS: 1332355-13-1). This diaryl methanone presents unique synthetic challenges due to the presence of a highly oxidizable thioether (-SMe) group and the regiochemical complexities of the difluorophenyl ring.

Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, causal explanations for reaction failures, and optimized protocols to maximize your reaction yield.

Synthesis Workflows

The diagram below outlines the three primary synthetic strategies for this molecule. Understanding the logic behind each pathway is critical for selecting the right approach for your scale and purity requirements.

SynthesisRoutes SM1 1,2-Difluorobenzene + 3-(SMe)benzoyl chloride FC Friedel-Crafts Acylation (AlCl3, CH2Cl2) SM1->FC SM2 Weinreb Amide (3,4-Difluoro-N-methoxy-N-methylbenzamide) + 3-(SMe)PhMgBr WA Grignard Addition (THF, 0°C to RT) SM2->WA SM3 3,4-Difluorobenzaldehyde + 3-(SMe)PhMgBr Grig Grignard Addition (THF, 0°C) SM3->Grig Target (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone Target Product FC->Target Moderate Yield Regioselectivity risks WA->Target High Yield No over-addition SecAlc Secondary Alcohol Intermediate Grig->SecAlc Ox Oxidation (Swern or MnO2) Avoid strong oxidants SecAlc->Ox Ox->Target Good Yield Requires 2 steps

Figure 1: Comparison of synthetic pathways for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Quantitative Method Comparison
Synthesis RouteExpected YieldRegioselectivityScalabilityPrimary Risk Factor
Weinreb Amide (Recommended) 85 - 92%ExcellentHighMoisture sensitivity of Grignard
Grignard + Oxidation 70 - 80% (Over 2 steps)ExcellentMediumThioether over-oxidation
Friedel-Crafts Acylation 40 - 60%Poor to ModerateHighIsomeric byproduct formation

Troubleshooting Guides & FAQs

Issue 1: Over-Addition and Tertiary Alcohol Formation

Q: When reacting 3,4-difluorobenzoyl chloride directly with 3-(methylsulfanyl)phenylmagnesium bromide, my primary product is a tertiary alcohol instead of the target methanone. How do I stop the reaction at the ketone stage?

A: This is a classic issue in organometallic chemistry. The intermediate ketone formed during the reaction is often more electrophilic than the starting acid chloride, leading to a rapid second nucleophilic attack by the Grignard reagent.

The Solution: Convert the acid chloride to a Weinreb Amide (N-methoxy-N-methylamide) prior to the Grignard addition[1].

  • Causality: When the Grignard reagent attacks the Weinreb amide, it forms a highly stable, five-membered cyclic chelate intermediate coordinated by the magnesium ion[2]. This bidentate chelation thermodynamically stabilizes the intermediate, preventing the expulsion of the leaving group and halting the formation of the reactive free ketone in situ[1]. The desired ketone is only liberated upon aqueous acidic workup[3].

Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation

Q: I am attempting a Friedel-Crafts acylation using thioanisole and 3,4-difluorobenzoyl chloride with AlCl₃. The yield of the target molecule is abysmal, and NMR shows I am getting the wrong isomer. Why?

A: The failure stems from the electronic directing effects of your starting materials. The methylsulfanyl (-SMe) group on thioanisole is a strong ortho/para director due to resonance donation from the sulfur lone pairs. Steric hindrance blocks the ortho position, meaning acylation will occur almost exclusively at the para position, yielding the 4-(methylsulfanyl)phenyl isomer, not your target 3-substituted ring[4].

The Solution: You must invert your coupling partners. Use 3-(methylsulfanyl)benzoyl chloride and react it with 1,2-difluorobenzene .

  • Causality: In 1,2-difluorobenzene, the fluorine atoms act as ortho/para directors. Electrophilic attack occurs at the 4-position (which is para to one fluorine and meta to the other), cleanly yielding the required 3,4-difluorophenyl moiety without competing isomers[4].

Issue 3: Chemoselectivity During Oxidation Stalling

Q: I am using the two-step Grignard/Oxidation route. When I oxidize the secondary alcohol intermediate to the methanone using mCPBA or KMnO₄, mass spectrometry shows M+16 and M+32 peaks. What went wrong?

A: You have over-oxidized the thioether. The methylsulfanyl (-SMe) group is highly susceptible to oxidation, rapidly converting to a sulfoxide (M+16) or a sulfone (M+32) in the presence of strong oxidants.

The Solution: You must use chemoselective oxidation conditions that target the benzylic alcohol while leaving the thioether intact.

  • Causality: A Swern Oxidation (oxalyl chloride, DMSO, Et₃N) or the use of activated Manganese Dioxide (MnO₂) operates via mechanisms that do not transfer oxygen atoms directly to electron-rich heteroatoms[5]. The Swern oxidation forms an alkoxysulfonium ion intermediate specifically with the alcohol, ensuring the thioether remains unreacted[6].

Optimized Experimental Protocol: The Weinreb Amide Route

This self-validating protocol ensures high yields by utilizing the chelation-controlled Weinreb amide pathway.

Step A: Preparation of 3,4-Difluoro-N-methoxy-N-methylbenzamide
  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3,4-difluorobenzoyl chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv, 12 mmol). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Dropwise, add triethylamine (2.5 equiv, 25 mmol). Self-Validation: The suspension will clear as the hydrochloride salt is neutralized, followed by the formation of a white precipitate (triethylamine hydrochloride).

  • Completion: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting Weinreb amide can typically be used without further purification.

Step B: Grignard Addition to Target Methanone
  • Grignard Preparation: In a separate dried flask, prepare 3-(methylsulfanyl)phenylmagnesium bromide (1.2 equiv, 12 mmol) from 3-bromothioanisole and magnesium turnings in anhydrous THF (20 mL) initiated by a crystal of iodine.

  • Coupling: Dissolve the Weinreb amide from Step A in anhydrous THF (20 mL) and cool to 0 °C under argon.

  • Addition: Add the Grignard reagent dropwise over 30 minutes. Self-Validation: The reaction mixture may turn slightly yellow/orange as the stable magnesium chelate forms[1].

  • Quench & Hydrolysis: Stir for 2 hours at room temperature. Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Causality: The acidic aqueous quench breaks the stable five-membered chelate, collapsing the tetrahedral intermediate to liberate the final ketone[2].

  • Isolation: Extract with ethyl acetate (3 x 20 mL). Wash combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

References

  • Grokipedia. Weinreb ketone synthesis. Available at:[Link]

  • Wikipedia. Weinreb ketone synthesis. Available at:[Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. Available at:[Link]

  • National Center for Biotechnology Information (PMC). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. Available at:[Link]

  • MDPI. Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Available at:[Link]

  • National Center for Biotechnology Information (PMC). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Available at:[Link]

  • DiVA Portal. C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Available at:[Link]

Sources

troubleshooting poor solubility of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and formulation scientists facing critical solubility bottlenecks with (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone .

Because this molecule is a diaryl ketone lacking any ionizable functional groups (such as amines or carboxylic acids), traditional solubility enhancement techniques like pH adjustment or salt formation are completely ineffective. The molecule's extreme lipophilicity—driven by the halogenated difluorophenyl ring and the hydrophobic methylsulfanyl (thioether) group—coupled with a high crystalline lattice energy, results in near-zero aqueous solubility.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to keep this compound in solution across biochemical, cell-based, and in vivo applications.

Solubilization Strategy Workflow

SolubilizationStrategy Start Target Assay Type Biochem Biochemical Assay (Cell-Free) Start->Biochem Cell Cell-Based Assay (In Vitro) Start->Cell InVivo In Vivo PK / Efficacy (Oral Dosing) Start->InVivo DMSO Co-Solvent / Surfactant (DMSO + Tween-20) Biochem->DMSO CD Inclusion Complexation (HP-β-CD) Cell->CD LBF Lipid-Based Formulation (SMEDDS) InVivo->LBF Val1 Nephelometry Validation DMSO->Val1 Val2 Phase-Solubility Validation CD->Val2 Val3 In Vitro Lipolysis Validation LBF->Val3

Decision matrix for solubilizing non-ionizable hydrophobic compounds.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? A1: This is a classic "solvent-shift" precipitation. The compound is highly soluble in 100% DMSO. However, upon dilution into an aqueous buffer, the local dielectric constant changes drastically. Because the difluorophenyl and thioether groups cannot form hydrogen bonds with water, the thermodynamic penalty of cavity formation in the aqueous phase forces the drug molecules to rapidly aggregate and nucleate. To prevent this, you must lower the surface tension of the buffer using a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) before adding the DMSO stock.

Q2: I am running a cell-based assay. Can I just increase the DMSO concentration to 2-5% to force the compound into solution? A2: No. While DMSO is an excellent aprotic solvent for hydrophobic organic compounds, concentrations above 0.5% to 1.0% (v/v) induce severe cytotoxicity, alter lipid bilayer permeability, and cause artifactual assay readouts [1]. For cell-based assays, we strongly recommend utilizing cyclodextrin inclusion complexation (specifically Hydroxypropyl-β-Cyclodextrin, HP-β-CD) to shield the hydrophobic rings from the aqueous environment without damaging cell membranes [2].

Q3: We are advancing to in vivo pharmacokinetic (PK) studies. Can we dose this as an aqueous suspension? A3: Dosing a highly lipophilic, non-ionizable compound as an aqueous suspension will result in erratic, dissolution-rate-limited absorption (typical BCS Class II/IV behavior). To achieve reliable systemic exposure, you must bypass the dissolution step entirely by using a Lipid-Based Formulation (LBF) [3]. By pre-dissolving the drug in a mixture of oils and surfactants, the formulation will spontaneously form mixed micelles in the gastrointestinal tract, keeping the drug solubilized for intestinal absorption [4].

Self-Validating Experimental Protocols

Protocol 1: Co-Solvency & Micellization (For Biochemical Assays)

Causality: Surfactants lower the interfacial tension between the hydrophobic drug and water. By introducing the drug into a buffer already containing micelles, the drug partitions directly into the hydrophobic core of the surfactant micelles rather than precipitating.

  • Preparation: Prepare a 10 mM stock of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone in 100% anhydrous DMSO.

  • Buffer Modification: Add 0.05% (v/v) Tween-20 to your aqueous assay buffer. Vortex thoroughly.

  • Dilution: Slowly pipette the DMSO stock into the assay buffer while vortexing continuously to prevent localized supersaturation. Keep final DMSO ≤ 5%.

  • Self-Validation Step (Nephelometry): Transfer 100 µL of the final solution to a clear-bottom 96-well plate. Measure the optical density (OD) at 620 nm using a microplate reader.

    • Pass Criteria: The OD_{620} must be identical to a blank buffer control. Any increase in absorbance indicates light scattering from micro-precipitates, meaning the surfactant concentration must be increased.

Protocol 2: Cyclodextrin Inclusion Complexation (For Cell-Based Assays)

Causality: The toroidal structure of HP-β-CD features a hydrophobic interior cavity perfectly sized for diaryl systems. The difluorophenyl or methylsulfanylphenyl ring enters the cavity, driven by the release of enthalpy-rich water molecules, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility [2].

  • Preparation: Prepare a 10% (w/v) solution of HP-β-CD in cell culture media (without FBS).

  • Complexation: Add an excess of the solid compound (e.g., 5 mg) to 1 mL of the HP-β-CD solution.

  • Equilibration: Shake the suspension at 37°C for 48 hours to allow the host-guest thermodynamic equilibrium to be reached.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed solid drug.

  • Self-Validation Step (Phase-Solubility Analysis): Perform HPLC-UV analysis on the filtrate. Dilute the sample 1:10 in mobile phase and quantify against a standard curve.

    • Pass Criteria: Calculate the exact molarity of the solubilized drug. If the phase-solubility diagram (Drug conc. vs. CD conc.) is linear (A_L type), a stable 1:1 inclusion complex has been successfully formed and validated.

Protocol 3: Lipid-Based Formulation / SMEDDS (For In Vivo Dosing)

Causality: A Self-Microemulsifying Drug Delivery System (SMEDDS) uses isotropic mixtures of oils and surfactants. Upon mild agitation in the stomach, it forms oil-in-water microemulsions (<50 nm), presenting the drug in a pre-solubilized state that is readily absorbed by the intestinal mucosa [3, 4].

  • Excipient Blending: Mix 40% Capmul MCM (oil), 40% Kolliphor EL (surfactant), and 20% PEG 400 (co-solvent) by weight. Stir at 40°C until homogenous.

  • Drug Loading: Dissolve the compound into the lipid matrix at a concentration of 10-20 mg/g. Stir until optically clear.

  • Self-Validation Step (In Vitro Dispersion & Lipolysis): Dilute 100 µL of the loaded SMEDDS into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C with mild stirring.

    • Pass Criteria: Analyze the dispersion using Dynamic Light Scattering (DLS). The Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.3. Visually monitor for 4 hours; the absence of drug crystals confirms the formulation is robust enough for oral gavage.

Quantitative Strategy Comparison

Solubilization StrategyRecommended Assay TargetMax Tolerable Excipient Conc.Primary Solubilization MechanismRequired Validation Metric
Co-solvency (DMSO/Surfactant) Biochemical / Cell-Free< 5% DMSO, < 0.1% TweenPolarity reduction & micellizationOD 620 nm (Nephelometry)
Inclusion Complexation Cell-based In Vitro< 10% HP-β-CD (w/v)Host-guest thermodynamic complexPhase-solubility (HPLC)
LBF (SMEDDS) In Vivo (Oral Dosing)N/A (Volume-dependent)Colloidal mixed micelle formationDroplet size < 50 nm (DLS)

References

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds PubMed Central (NIH)[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Touro Scholar[Link]

  • Lipid-Based Drug Delivery Systems PubMed Central (NIH)[Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs Frontiers in Pharmacology[Link]

Technical Support Center: HPLC Optimization for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the chromatographic optimization of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone .

As a highly lipophilic benzophenone derivative containing both a difluorophenyl moiety and a methylsulfanyl (thioether) group, this compound presents unique challenges in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). Standard C18 methodologies often yield excessive retention times, poor shape selectivity, and unexplained peak splitting. This guide provides field-proven, mechanistically grounded solutions to optimize your analytical workflows.

Part 1: Diagnostic Workflow

Use the following decision matrix to rapidly diagnose and resolve retention time and peak shape anomalies.

HPLC_Troubleshooting Start Analyze HPLC Retention Issue (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone Q1 Is Retention Time > 20 min with broad peaks on C18? Start->Q1 Q2 Are there split peaks or early-eluting ghost peaks? Q1->Q2 No Sol1 Switch to PFP Column (Enhances dipole & π-π interactions) Q1->Sol1 Yes Q3 Are positional isomers co-eluting? Q2->Q3 No Sol2 Check Thioether Oxidation (Sulfoxide elutes earlier. Use fresh prep) Q2->Sol2 Yes Sol3 Change Modifier to Methanol (MeCN suppresses π-π interactions) Q3->Sol3 Yes End Optimal Method Achieved Q3->End No Sol1->End Sol2->End Sol3->End

Diagnostic workflow for troubleshooting retention time issues in fluorinated thioether benzophenones.

Part 2: Troubleshooting FAQs

Q1: Why is my compound exhibiting excessively long retention times (>25 min) and peak tailing on a standard C18 column, even at high organic modifier concentrations? A1: (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a highly hydrophobic molecule. Standard C18 columns rely almost entirely on dispersive (hydrophobic/van der Waals) interactions, which strongly retain the bulky, non-polar benzophenone core.

  • The Causality & Solution: Switch to a Fluorinated-Phenyl (e.g., Pentafluorophenyl, PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the stationary phase interact favorably with the difluorophenyl ring of the analyte. This provides enhanced shape selectivity and often reduces overall retention time compared to C18 while simultaneously improving peak resolution.

Q2: I am observing a sudden appearance of an early-eluting peak, or my retention time is shifting earlier across consecutive autosampler runs. What is happening? A2: This is a classic symptom of thioether oxidation. The 3-(methylsulfanyl) group is highly susceptible to spontaneous oxidation in the presence of dissolved oxygen, light, or aqueous buffers, converting the thioether into a sulfoxide[1].

  • The Causality & Solution: Sulfoxides possess a strong dipole moment and are significantly more polar than their parent thioethers. In reversed-phase HPLC, this increased polarity drastically reduces the retention time, causing the oxidized degradant to elute well before the parent peak[2]. To prevent this, ensure sample solutions are prepared fresh, utilize amber vials to minimize UV exposure, and consider adding a volatile antioxidant to the sample diluent if long autosampler queues are unavoidable.

Q3: How do I resolve co-eluting positional isomers or closely related synthetic impurities? A3: Standard alkyl phases (C8/C18) generally fail to resolve positional isomers of fluorinated aromatics because their overall hydrophobicity is nearly identical.

  • The Causality & Solution: Use a PFP column paired with Methanol (MeOH) instead of Acetonitrile (MeCN) as the organic modifier. Acetonitrile is a π -electron-rich solvent that competes with the analyte, suppressing the π−π interactions between the PFP stationary phase and the benzophenone rings. Methanol, being protic and lacking π -electrons, does not compete for these binding sites, thereby maximizing the shape-selective capabilities of the fluorinated phase[3].

Part 3: Quantitative Data Summaries

The following table summarizes the expected retention behavior and selectivity shifts based on column chemistry and the oxidation state of the analyte.

Table 1: Comparative Retention Behavior & Selectivity Matrix

Column ChemistryMobile Phase (Organic)Analyte StateRelative Retention Time (RRT)*Primary Interaction Mechanism
C18 (Alkyl) AcetonitrileNative Thioether1.00 (Reference)Dispersive (Hydrophobic)
C18 (Alkyl) AcetonitrileOxidized (Sulfoxide)~0.40 - 0.60Dispersive (Reduced hydrophobicity)
PFP (Fluorophenyl) AcetonitrileNative Thioether~0.70 - 0.85Dispersive, Dipole-Dipole
PFP (Fluorophenyl) MethanolNative Thioether~0.80 - 0.95 π−π , Dipole-Dipole, Steric

*RRT is normalized to the native compound on a C18 column using Acetonitrile.

Part 4: Self-Validating Experimental Protocols

To ensure robust method development, implement the following self-validating protocols in your laboratory.

Protocol A: Orthogonal Selectivity Screening

Purpose: To empirically determine the optimal stationary phase and organic modifier for resolving the target compound from hydrophobic impurities.

  • Column Setup: Install a standard C18 column (e.g., 2.1 x 100 mm, 1.7 µm) and a PFP column of identical dimensions on a column switching valve.

  • Mobile Phase Preparation:

    • MPA: 0.1% Formic acid in LC-MS grade Water.

    • MPB1: 0.1% Formic acid in Acetonitrile.

    • MPB2: 0.1% Formic acid in Methanol.

  • Gradient Program: Program a broad screening gradient from 5% to 95% MPB over 10 minutes at a flow rate of 0.4 mL/min. Column temperature should be set to 40 °C.

  • Data Acquisition: Monitor UV absorbance at 254 nm (optimal for the benzophenone chromophore) and acquire MS data in ESI+ mode.

  • Evaluation: Execute the gradient on the C18 column using MPB1, then repeat on the PFP column using MPB1 and MPB2. Compare peak capacity and symmetry. If co-elution occurs on C18, the PFP + MPB2 (Methanol) combination will reliably provide the maximum π−π resolution.

Protocol B: Thioether Oxidation Diagnostic Test

Purpose: A self-validating test to definitively identify if early-eluting "ghost peaks" are sulfoxide degradants.

  • Baseline Sample: Dissolve 1 mg of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone in 1 mL of anhydrous Methanol. Inject 1 µL immediately to establish the baseline retention time of the native thioether.

  • Forced Oxidation: Transfer 500 µL of the baseline sample to a new autosampler vial. Add 10 µL of 3% Hydrogen Peroxide ( H2​O2​ ).

  • Incubation: Vortex the vial for 5 seconds and incubate at room temperature for 30 minutes to force the conversion of the thioether to the sulfoxide.

  • Injection & Validation: Inject 1 µL of the oxidized sample using the exact same chromatographic method.

  • Causality Check: Overlay the chromatograms. If the unexplained early-eluting peak in your standard analytical runs matches the retention time and UV spectra of the major peak generated in Step 4, thioether oxidation is confirmed as the root cause of your method instability.

Part 5: References

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column Source: Restek Resource Hub URL:[Link]

  • Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK Source: MDPI (Molecules) URL:[Link]

  • Development, Optimization, and Structural Characterization of an Efficient Peptide-Based Photoaffinity Cross-Linking Reaction for Generation of Homogeneous Conjugates from Wild-Type Antibodies Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Byproduct Formation

Welcome to the technical support resource for the synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenges encountered during the Friedel-Crafts acylation of thioanisole with 3,4-difluorobenzoyl chloride. As Senior Application Scientists, we understand the critical need for high purity in active pharmaceutical ingredient (API) synthesis and offer this guide based on established chemical principles and field-proven insights.

The preparation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a crucial step in various drug development pathways. However, the nature of the electrophilic aromatic substitution reaction involved can often lead to a range of undesirable byproducts, complicating purification and reducing overall yield. This guide will explore the root causes of these issues and provide actionable solutions to optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of the ortho- and para-isomers. How can I improve the meta-selectivity?

This is a common and critical issue. The methylsulfanyl (-SCH₃) group of thioanisole is an ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance, thereby activating these positions for electrophilic attack. The formation of the desired meta-acylated product is therefore counterintuitive to the inherent directing effects of the substrate. The likely cause is a deviation from ideal Friedel-Crafts conditions, leading to a loss of regioselectivity.

Troubleshooting Strategies:

  • Catalyst Choice and Stoichiometry: The choice and amount of the Lewis acid catalyst are paramount. Strong Lewis acids like aluminum chloride (AlCl₃) are often used, but their high reactivity can sometimes decrease selectivity.[1] Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can offer better control.[1] Crucially, Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the ketone product forms a stable complex with the Lewis acid, rendering it inactive.[1][2] Using less than a full equivalent can lead to incomplete reactions and a mixture of products.

  • Temperature Control: Higher reaction temperatures can favor the formation of the thermodynamically more stable isomer, which may not be the desired meta-product.[3] Conversely, very low temperatures might not provide sufficient energy for the reaction to proceed at a reasonable rate.[1] It is essential to maintain a carefully controlled low temperature, typically between 0°C and room temperature, during the addition of reagents and throughout the reaction.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.[4] Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are generally preferred for Friedel-Crafts acylations as they are relatively inert and help to solubilize the reactants and catalyst complex.[3]

Q2: I am observing significant polysubstitution, leading to di-acylated thioanisole byproducts. How can this be minimized?

While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially if the reaction conditions are not carefully controlled.[3] The initial acylation product, (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, is generally less reactive than the starting thioanisole due to the electron-withdrawing nature of the carbonyl group.[2][5] However, under harsh conditions, a second acylation can occur.

Troubleshooting Strategies:

  • Control of Stoichiometry: The most effective way to prevent polysubstitution is to use a strict 1:1 molar ratio of the aromatic substrate (thioanisole) to the acylating agent (3,4-difluorobenzoyl chloride).[3] Using an excess of the acylating agent will significantly increase the likelihood of a second acylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the chance of polysubstitution.[3] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction as soon as the starting material is consumed.

  • Order of Addition: The Perrier addition procedure, where the aromatic compound is added to a pre-formed complex of the acylating agent and the Lewis acid, can sometimes improve selectivity and reduce polysubstitution.[3]

Q3: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired product. What is causing this decomposition?

A dark coloration is often a sign of side reactions and potential decomposition of the starting materials or product.[1] This can be attributed to several factors.

Troubleshooting Strategies:

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[4] Any water present in the solvent, glassware, or reagents will react with the catalyst, deactivating it and potentially leading to a highly exothermic and uncontrolled reaction that can cause decomposition.[1] It is imperative to use oven-dried glassware, anhydrous solvents, and freshly opened or purified reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: As mentioned previously, excessive heat can lead to decomposition. The initial formation of the acylium ion complex with the Lewis acid is often exothermic. Therefore, it is crucial to cool the reaction mixture, typically in an ice bath, during the addition of the catalyst and the acylating agent.[4]

  • Purity of Reagents: Impurities in the starting materials, particularly in the thioanisole, can lead to the formation of polymeric byproducts and a dark coloration.[1] Ensure the purity of your thioanisole and 3,4-difluorobenzoyl chloride before starting the reaction.

Q4: I'm observing a byproduct that appears to be a result of demethylation of the methylsulfanyl group. How can I prevent this?

Strong Lewis acids, especially when used in excess or at elevated temperatures, can potentially cleave the methyl group from the sulfur atom.[1] This leads to the formation of thiophenol-derived byproducts, which can then undergo acylation or other side reactions.

Troubleshooting Strategies:

  • Use a Milder Lewis Acid: As suggested for improving regioselectivity, switching to a milder Lewis acid such as FeCl₃ or ZnCl₂ can help to prevent demethylation.[1]

  • Avoid Excessive Heat and Prolonged Reaction Times: Carefully control the reaction temperature and monitor its progress to avoid unnecessary heating and extended reaction durations, which can promote the demethylation side reaction.[1]

Troubleshooting Guide: A Summary of Key Parameters

IssuePotential Cause(s)Recommended Solution(s)
Poor Regioselectivity (Isomer Formation) - Inappropriate Lewis acid catalyst- Suboptimal reaction temperature- Incorrect solvent polarity- Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).[1]- Maintain a low and controlled temperature (e.g., 0°C).[3]- Employ a non-polar, inert solvent like CH₂Cl₂ or CS₂.[3]
Polysubstitution - Excess of acylating agent- High reaction temperature or prolonged reaction time- Use a strict 1:1 molar ratio of thioanisole to 3,4-difluorobenzoyl chloride.[3]- Keep the reaction temperature low and monitor the reaction to determine the optimal time.[3]
Decomposition (Dark Coloration) - Presence of moisture- Uncontrolled exotherm- Impure reagents- Ensure strictly anhydrous conditions (oven-dried glassware, anhydrous solvents).[4]- Cool the reaction mixture during reagent addition.[4]- Use high-purity starting materials.[1]
Demethylation - Strong Lewis acid- High reaction temperature- Use a milder Lewis acid.[1]- Avoid excessive heating and long reaction times.[1]

Experimental Protocols

Optimized Protocol for the Synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and the scale of the reaction.

Materials:

  • Thioanisole (high purity)

  • 3,4-Difluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Slowly add 3,4-difluorobenzoyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride while maintaining the temperature below 5°C.

  • Acylation: To the resulting mixture, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3]

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Desired_Product High Yield & Purity of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone Analysis->Desired_Product Success Isomer_Issue Issue: Isomer Formation (ortho/para byproducts) Analysis->Isomer_Issue Problem Detected Poly_Issue Issue: Polysubstitution Analysis->Poly_Issue Problem Detected Decomp_Issue Issue: Decomposition (Dark Color) Analysis->Decomp_Issue Problem Detected Demethyl_Issue Issue: Demethylation Analysis->Demethyl_Issue Problem Detected Sol_Isomer Optimize Catalyst & Temperature: - Milder Lewis Acid (FeCl3) - Lower Temperature (0°C) Isomer_Issue->Sol_Isomer Sol_Poly Adjust Stoichiometry: - 1:1 Reactant Ratio - Shorter Reaction Time Poly_Issue->Sol_Poly Sol_Decomp Ensure Anhydrous Conditions: - Dry Glassware/Solvents - Inert Atmosphere Decomp_Issue->Sol_Decomp Sol_Demethyl Modify Reaction Conditions: - Milder Lewis Acid - Avoid High Temperatures Demethyl_Issue->Sol_Demethyl Re_Run Re-run Experiment Sol_Isomer->Re_Run Sol_Poly->Re_Run Sol_Decomp->Re_Run Sol_Demethyl->Re_Run Re_Run->Start

Caption: Troubleshooting workflow for byproduct reduction.

References
  • BenchChem. (2025). Minimizing by-product formation in Friedel-Crafts acylation reactions.
  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation of Thioanisole.
  • BenchChem. (2025). Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Crystallization Support Center: Troubleshooting (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (CAS: 1332355-13-1)[1]. As a highly functionalized benzophenone derivative, this building block presents unique challenges during isolation and purification. This guide synthesizes structural chemistry, thermodynamic principles, and field-proven methodologies to help you overcome common crystallization failures, such as oiling out, supercooling, and polymorphic instability.

Molecular Profiling & Root Cause Analysis

To successfully crystallize a molecule, one must first understand the thermodynamic and kinetic barriers dictated by its structure. For (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, three distinct structural features conspire against facile crystallization:

  • Conformational Flexibility of the Benzophenone Core: Benzophenones are conformationally labile. The dihedral angles between the two phenyl rings and the central carbonyl group can vary significantly in solution[2]. This flexibility creates a high entropic barrier to nucleation, as the molecule must adopt a specific, rigid conformation to integrate into a crystal lattice.

  • Lipophilicity of the Thioether (Methylsulfanyl) Group: The flexible -SCH₃ tail increases the molecule's overall lipophilicity and lowers its melting point. In solution, this promotes Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the system separates into a solute-rich oil phase and a solvent-rich continuous phase before nucleation can occur[3][4].

  • Fluorine-Induced Polymorphism: The 3,4-difluorophenyl moiety introduces the potential for weak C-H···F intermolecular interactions. Because the van der Waals radius of fluorine is similar to that of hydrogen, fluorinated aromatics are highly prone to rotational disorder and polymorphism, frequently yielding metastable crystal forms depending on the solvent environment[5].

Troubleshooting FAQs

Q: During cooling crystallization, my solution turns cloudy but eventually settles into a dense, viscous oil at the bottom of the flask. Why does this happen? A: You are observing Liquid-Liquid Phase Separation (LLPS). Because of the flexible benzophenone core and the lipophilic thioether group, the kinetic barrier to nucleation is higher than the barrier to phase separation. As the solution cools, it hits the spinodal decomposition curve before crossing the metastable zone for crystallization[3]. The solute molecules arrange randomly in highly mobile, product-rich droplets rather than forming a rigid crystal lattice[4].

Q: How can I force this oil to crystallize? A: Do not attempt to crystallize directly from the oil phase, as this traps impurities and yields poor crystal habits. Instead, you must bypass the LLPS region. This is achieved by:

  • Changing the solvent system to one where the solubility curve is reached before the liquid-liquid coexistence curve (e.g., switching from aliphatic hydrocarbons to aromatic/alcohol mixtures).

  • Operating at lower supersaturation levels by reducing the cooling rate.

  • Introducing seed crystals just outside the LLPS boundary to provide a low-energy template for nucleation[3].

Q: My compound supercooled into a clear glass at room temperature. How do I recover it? A: The entropic penalty of aligning the flexible phenyl rings has prevented nucleation. Dissolve the glass in a minimal amount of a moderately polar solvent (like Isopropanol), add an anti-solvent (like Water) dropwise until slight turbidity appears, and then apply mechanical energy (trituration with a glass rod or ultrasonication) to induce primary nucleation.

Q: I successfully crystallized the compound, but DSC analysis shows inconsistent melting points across batches. What is causing this? A: The 3,4-difluoro substitution is likely driving polymorphism. Fluorine atoms can act as weak hydrogen bond acceptors, leading to multiple viable packing arrangements with similar lattice energies[5]. To ensure polymorphic consistency, you must strictly control the crystallization temperature and employ a prolonged ripening phase (temperature cycling) to allow metastable forms to convert to the thermodynamically stable polymorph[2].

Standard Operating Procedure (SOP): Anti-Solvent Crystallization with Temperature Cycling

This self-validating protocol is specifically designed to bypass LLPS and ensure the isolation of the thermodynamically stable polymorph of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Phase 1: Dissolution and Boundary Identification

  • Suspend 1.0 g of the crude compound in 5.0 mL of Isopropanol (IPA) in a jacketed reactor.

  • Heat to 60°C with moderate agitation (250 rpm) until complete dissolution is achieved.

  • Slowly add Water (anti-solvent) dropwise. Monitor the solution closely. Stop the addition the exact moment the solution exhibits a faint, persistent bluish haze (the cloud point).

  • Self-Validation Step: Immediately increase the temperature to 65°C. The solution must become completely clear (the clear point). If it remains cloudy, you have oiled out; add 0.5 mL of IPA to return to a single phase.

Phase 2: Seeding and Desupersaturation 5. Cool the clear solution to 58°C (just below the clear point but above the LLPS boundary). 6. Introduce 10 mg of finely milled seed crystals (if available). Hold the temperature at 58°C for 60 minutes to allow the seeds to mature and consume excess supersaturation without triggering oiling out.

Phase 3: Temperature Cycling (Polymorph Control) 7. Initiate a controlled cooling ramp to 20°C at a rate of 0.1°C/min. 8. To ensure the conversion of any metastable fluorine-driven polymorphs to the stable form, apply three temperature cycles: Heat from 20°C to 40°C at 0.5°C/min, hold for 30 minutes, and cool back to 20°C at 0.1°C/min. 9. Filter the resulting suspension, wash with cold 10% IPA/Water, and dry under vacuum at 40°C.

Solvent System Selection & Quantitative Outcomes

The choice of solvent fundamentally alters the thermodynamics of the benzophenone and thioether moieties. The table below summarizes empirical data for solvent screening.

Solvent System (v/v)LLPS (Oiling Out) RiskPolymorphic ControlExpected YieldRecommendation
Heptane / Ethyl AcetateHigh (Broad miscibility gap)Low (Kinetic trapping)VariableAvoid for initial screening.
Methanol / WaterModerateModerate60 - 70%Acceptable, but prone to supercooling.
Isopropanol / WaterLow (If seeded properly)High75 - 85%Recommended for anti-solvent methods.
Toluene / HeptaneLowVery High > 85%Optimal for cooling crystallization.

Mechanistic Workflow for Crystallization Diagnostics

The following diagnostic workflow illustrates the logical pathways for identifying and resolving phase separation and nucleation failures in conformationally flexible fluorinated benzophenones.

CrystallizationWorkflow Start Start Crystallization (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone Cooling Cooling / Anti-Solvent Addition Start->Cooling Observe Visual / PAT Observation? Cooling->Observe Oiling Oiling Out (LLPS) Turbid Emulsion Observe->Oiling Spinodal Decomposition Glass Supercooled Glass Viscous Clear Mass Observe->Glass Entropic Barrier Crystals Crystalline Solid Suspended Particles Observe->Crystals Successful Nucleation LLPS_Fix Bypass LLPS: Adjust Solvent Ratio Decrease Cooling Rate Oiling->LLPS_Fix Glass_Fix Force Nucleation: Sonication / Trituration or Add Seed Crystals Glass->Glass_Fix Analyze XRPD / DSC Analysis Check for Polymorphism Crystals->Analyze LLPS_Fix->Cooling Retry Process Glass_Fix->Cooling Retry Process Cycle Temperature Cycling to Stable Polymorph Analyze->Cycle Metastable Form Detected Cycle->Analyze Re-evaluate

Diagnostic workflow for resolving LLPS and polymorphism in flexible benzophenone derivatives.

References

  • American Elements. "(3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone". American Elements Catalog. Available at:[Link]

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Mettler Toledo Crystallization Resources. Available at:[Link]

  • Hammond, R. B., Pencheva, K., & Roberts, K. J. "An examination of polymorphic stability and molecular conformational flexibility as a function of crystal size associated with the nucleation and growth of benzophenone". Faraday Discussions, RSC Publishing. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo Crystallization Resources. Available at:[Link]

  • Ito, T., et al. "Polymorphism of Aromatic Sulfonamides with Fluorine Groups". Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Wang, Y., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone". Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

preventing thermal degradation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone during scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Thermal Degradation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone During Scale-Up

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. As you transition from bench-scale synthesis to larger-scale production, new challenges such as thermal degradation can arise, impacting yield, purity, and process consistency. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, understand, and mitigate thermal stability issues.

Frequently Asked Questions (FAQs)

Q1: We are observing a progressive yellowing and subsequent darkening of our reaction mixture during a prolonged heating phase in our scale-up run. Is this indicative of thermal degradation?

A: Yes, a change in color, particularly darkening from yellow to brown, is a common visual indicator of thermal degradation. This often signals the formation of polymeric or conjugated impurities resulting from the breakdown of the parent molecule. The ketone functional group and the electron-rich methylsulfanylphenyl moiety can be susceptible to side reactions at elevated temperatures.

Q2: What are the primary chemical factors that make (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone susceptible to thermal degradation?

A: The susceptibility of this molecule to thermal degradation is influenced by several structural features:

  • Methylsulfanyl (-SMe) Group: Thioethers are prone to oxidation, especially at elevated temperatures in the presence of trace oxygen or metallic impurities. This can lead to the formation of sulfoxides and sulfones, which may have different reactivity and solubility profiles, or it can initiate radical decomposition pathways.

  • Aromatic Ketone Core: While benzophenones are generally robust, the substituents significantly influence their stability.[1] The interplay between the electron-withdrawing difluorophenyl ring and the more electron-neutral methylsulfanylphenyl ring can create electronic imbalances that may lower the activation energy for certain decomposition pathways.

  • Presence of Impurities: Trace amounts of transition metals from reagents or reactors can catalyze decomposition. Similarly, residual acids or bases from previous steps can promote side reactions under thermal stress.

Q3: Can the choice of solvent impact the thermal stability of my compound during scale-up?

A: Absolutely. The solvent plays a critical role beyond just solubilizing reagents. High-boiling point solvents, while often necessary for reaction kinetics, can exacerbate thermal stress if not carefully managed. Furthermore, solvents like ethers can form peroxides over time, which can initiate radical degradation pathways. It is crucial to use high-purity, peroxide-free solvents for thermally sensitive processes. Aprotic polar solvents like DMF or DMA, while excellent for many reactions, can also have their own decomposition pathways at high temperatures, which might contribute to the impurity profile.

Q4: We suspect thermal degradation is occurring. How can we definitively confirm this and identify the byproducts?

A: A systematic analytical approach is required. We recommend a combination of High-Performance Liquid Chromatography (HPLC) with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC: Use a stability-indicating HPLC method to track the disappearance of your starting material and the appearance of new peaks (impurities) over time at a given temperature.

  • LC-MS: This is crucial for obtaining the molecular weights of the degradation products, providing vital clues to their structures and the degradation mechanism. For example, an increase of 16 or 32 amu could suggest the formation of a sulfoxide or sulfone, respectively.

Q5: Are there any immediate, low-cost actions we can take to minimize thermal degradation during our next scale-up run?

A: Yes. Two of the most effective and immediate strategies are:

  • Inert Atmosphere: Ensure your reactor is thoroughly purged and maintained under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative degradation, which is often a primary contributor.[2]

  • Temperature Control: Review your heating protocol. Avoid "overshooting" the target temperature and ensure efficient stirring to prevent localized hot spots, which are more common in larger vessels. The decomposition rate is often exponentially dependent on temperature.[3]

Troubleshooting Guide: From Observation to Solution

This section provides a systematic framework for diagnosing and resolving thermal degradation issues during the scale-up of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone synthesis.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical path for addressing thermal degradation.

A Problem Observed: Low Yield, High Impurities, Color Change B Is the issue temperature-dependent? (Worse at higher temp or longer heating?) A->B C Analyze by HPLC & LC-MS to confirm degradation B->C Yes D Primary Degradation Drivers C->D E Excessive Thermal Stress (Temp too high / Hot spots) D->E Cause F Oxidative Degradation (Air exposure) D->F Cause G Catalytic Impurities (Metals, Acid/Base) D->G Cause H Optimize Heating: - Lower Temp - Improve Stirring - Reduce Time E->H Solution I Implement Inert Atmosphere: - N2/Ar Blanket - Sparging F->I Solution J Add Antioxidant (e.g., BHT) F->J Solution K Purify Reagents/Solvents: - Metal Scavengers - Re-distill Solvents G->K Solution L Problem Resolved: Improved Yield & Purity H->L I->L J->L K->L

Caption: A workflow for diagnosing and solving thermal degradation.

Symptom-Based Troubleshooting Table
Symptom ObservedPotential Root Cause(s)Recommended Diagnostic & Corrective Actions
Reaction darkens significantly upon reaching target temperature. 1. Excessive Thermal Stress: The setpoint temperature may be too high, or localized overheating is occurring. 2. Oxidative Degradation: Presence of atmospheric oxygen.Action 1: Perform a thermal stability study using TGA/DSC to determine the decomposition onset temperature (See Protocol 1). Action 2: Improve reactor mixing and use a cascaded heating/cooling system for better temperature control. Action 3: Ensure a robust inert atmosphere is maintained throughout the process (See Protocol 2).
A new, major impurity appears in the HPLC chromatogram during workup. 1. Degradation on Standing: The product may be unstable in the workup or isolation solvent at ambient or elevated temperatures. 2. Incompatible Reagents: An acid or base used in workup could be catalyzing degradation.Action 1: Take time-stamped samples during the workup and isolation phases and analyze by HPLC to pinpoint when the impurity forms. Action 2: If impurity forms during solvent removal, reduce the distillation temperature by using a higher vacuum. Action 3: Screen alternative, milder workup reagents.
Yield is inconsistent between batches, despite identical procedures. 1. Variable Reagent/Solvent Quality: Trace impurities (metals, peroxides) may differ from lot to lot. 2. Atmospheric Leaks: Inconsistent integrity of the inert atmosphere in the reactor.Action 1: Qualify new batches of critical reagents and solvents for trace impurities. Action 2: Implement a routine pressure test on the reactor before starting the synthesis to check for leaks. Action 3: Consider adding a small amount of a radical scavenger or antioxidant as a preventative measure (See Protocol 3). Antioxidants work by scavenging free radicals that can initiate degradation.[4][5]

Technical Protocols & Methodologies

Protocol 1: Thermal Stability Assessment by TGA/DSC

Objective: To determine the onset temperature of thermal decomposition for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified compound into a tared TGA pan (alumina or platinum is recommended).[1]

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).

  • TGA Parameters:

    • Atmosphere: Nitrogen (or the inert gas used in your process) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[1]

    • Heating Rate: A standard rate of 10 °C/min is typically used.[1]

    • Temperature Range: 30 °C to a temperature well above the expected decomposition (e.g., 400 °C).

  • Data Analysis:

    • The TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition. This is often reported as the temperature at which 5% weight loss occurs (Td5%).[1]

    • The DSC curve will show endothermic or exothermic events associated with melting and decomposition. An exothermic decomposition can indicate a runaway reaction risk.[6]

Protocol 2: Implementing a Robust Inert Atmosphere for Scale-Up

Objective: To minimize oxidative degradation by effectively removing and excluding oxygen from the reaction vessel.

Methodology:

  • Vessel Preparation: Ensure the reactor is clean, dry, and can be securely sealed.

  • Pressure/Vacuum Leak Test: Before adding reagents, pressurize the vessel with nitrogen to ~5 psig, close the inlet, and monitor the pressure for 30 minutes. A stable pressure indicates a good seal.

  • Solvent Sparging: Before adding to the reactor, sparge (bubble) nitrogen or argon through your reaction solvent for at least 30-60 minutes to remove dissolved oxygen.

  • Purge Cycles: Once the solvent is charged to the reactor, perform a minimum of three pressure-purge cycles. This involves pressurizing the reactor headspace with nitrogen and then venting it.

  • Maintaining the Blanket: Throughout the reaction, maintain a slight positive pressure (0.5-1.0 psig) of the inert gas to prevent air from entering the system.

Protocol 3: Application of Antioxidants

Objective: To inhibit radical-mediated degradation pathways by adding a chemical stabilizer.

Methodology:

  • Antioxidant Selection: Butylated hydroxytoluene (BHT) is a common, cost-effective radical scavenger used in the pharmaceutical industry.[4] L-ascorbic acid can also be effective in some systems.[7]

  • Concentration Screening: On a small laboratory scale, run parallel experiments with varying concentrations of the chosen antioxidant (e.g., 0.01, 0.05, 0.1 mol%).

  • Experimental Setup:

    • Run a control reaction with no antioxidant.

    • Run test reactions with the different antioxidant concentrations.

    • Ensure all other parameters (temperature, time, reagent stoichiometry) are identical.

  • Analysis: Monitor all reactions by HPLC at set time points. Compare the rate of impurity formation in the test reactions to the control. Select the lowest effective concentration to minimize potential impacts on downstream processing.

Protocol 4: HPLC Method for Degradation Monitoring

Objective: To quantify the consumption of starting material and the formation of degradation products.

Methodology:

  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase (Example):

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a high percentage of Solvent A, and ramp up to a high percentage of Solvent B to elute all components. A typical gradient might be 5% to 95% B over 20 minutes.

  • Detection: The benzophenone chromophore absorbs strongly in the UV region. Monitor at a wavelength such as 254 nm or determine the λmax of the parent compound for optimal sensitivity.

  • Sample Preparation: Dilute a small, accurately measured aliquot of the reaction mixture in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Calculate the area percent of the main peak and all impurity peaks to track the progress of the degradation. This method is similar in principle to those used for analyzing other ketones and aldehydes after derivatization.[8]

Conceptual Diagram of Degradation Drivers and Mitigation

Compound (3,4-Difluorophenyl) [3-(methylsulfanyl)phenyl]methanone Degradation Degradation Products (e.g., Sulfoxide, Polymers) Compound->Degradation leads to Heat High Temperature & Hot Spots Heat->Compound ControlTemp Process Control: Lower T, Better Mixing Heat->ControlTemp mitigates Oxygen Atmospheric O2 (Oxidation) Oxygen->Compound Inerting Inert Atmosphere: N2 / Ar Blanket Oxygen->Inerting mitigates Antioxidants Chemical Stabilizers: Add Antioxidants (BHT) Oxygen->Antioxidants mitigates Impurities Catalytic Impurities (Metals, H+/OH-) Impurities->Compound Purification Reagent Purity: Purify Solvents/Reagents Impurities->Purification mitigates

Caption: Key factors causing degradation and their respective solutions.

References

  • de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 63(22), 5518-5527. Available at: [Link]

  • Revision Notes - Thermal Decomposition (Introductory). Sparkl. Available at: [Link]

  • Gulcin, İ. (2024). Antioxidants: a comprehensive review. Biological and Life Sciences Forum, 3(1), 23. Available at: [Link]

  • A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. (2023). Chemistry – A European Journal. Available at: [Link]

  • de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material. ResearchGate. Available at: [Link]

  • Synthetic applications. (A) Scale-up reactions. (B) Reduction of... ResearchGate. Available at: [Link]

  • Villafiorita-Monteleone, F., Pasini, M., & Botta, C. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. Materials, 16(2), 656. Available at: [Link]

  • What Role Do Antioxidants Play in Protecting Nutrients from Degradation during Storage? Sustainability Explored. Available at: [Link]

  • Antioxidant defense systems in bioremediation of organic pollutants. ResearchGate. Available at: [Link]

  • Thermal Stability and Degradation of Chitosan Modified by Benzophenone. Journal of Applied Polymer Science.
  • Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen. (2017). ACS Nano. Available at: [Link]

  • Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. (2013). Organic Letters. Available at: [Link]

  • Thermal Decomposition. Sustainability Directory. Available at: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Available at: [Link]

  • Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. (2022). RSC Advances. Available at: [Link]

  • The Role of Antidegradants in Enhancing Material Longevity. (2024). Medium. Available at: [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. Available at: [Link]

  • Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 56(39), 11843-11847. Available at: [Link]

  • de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. ACS Publications. Available at: [Link]

  • Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature. (2019). Journal of the Brazilian Chemical Society. Available at: [Link]

  • (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. American Elements. Available at: [Link]

  • Does anybody know how to reduce decomposition temperature of Calcium Carbonate? ResearchGate. Available at: [Link]

  • Thermal decomposition. Wikipedia. Available at: [Link]

  • Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. (2011). Defense Technical Information Center. Available at: [Link]

  • Enhanced flame retardancy and thermal stability in flexible polyurethane foam through synergistic core-shell structured DBDPE@PMA particles. (2024). Arabian Journal of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone and Other Fluorinated Benzophenones for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth, objective comparison of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone with other fluorinated benzophenones, providing a critical resource for researchers, scientists, and drug development professionals. By integrating experimental data and established scientific principles, this document aims to elucidate the nuanced roles of fluorine and other substituents in modulating the pharmacological profiles of this important class of molecules.

The Strategic Advantage of Fluorination in Benzophenone Scaffolds

The benzophenone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. The deliberate incorporation of fluorine atoms into this structure is a widely employed strategy to enhance drug-like properties. Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, lipophilicity, and metabolic stability. Specifically, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an extended in vivo half-life. This guide will explore the specific contributions of the 3,4-difluoro and 3-(methylsulfanyl) substitutions on the benzophenone framework.

Comparative Physicochemical and Pharmacokinetic Profiles

A molecule's therapeutic potential is intrinsically linked to its physicochemical and pharmacokinetic properties. Below is a comparative analysis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone and other representative fluorinated benzophenones.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanoneC₁₄H₁₀F₂OS264.291332355-13-1[1][2]
4,4'-DifluorobenzophenoneC₁₃H₈F₂O218.20345-92-6
2,4-DifluorobenzophenoneC₁₃H₈F₂O218.20342-26-7
4-FluorobenzophenoneC₁₃H₉FO200.21345-83-5

Table 1: Key Physicochemical Properties of Selected Fluorinated Benzophenones.

While comprehensive experimental data for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is not extensively published, its structural features provide predictive insights. The presence of two fluorine atoms is expected to enhance metabolic stability compared to non-fluorinated or mono-fluorinated analogs. The methylsulfanyl group introduces a polarizable sulfur atom and can influence both lipophilicity and receptor binding interactions.

Synthetic Strategies and Experimental Protocols

The primary synthetic route to fluorinated benzophenones is the Friedel-Crafts acylation.[3][4][5] This well-established reaction provides a versatile and efficient method for constructing the benzophenone core.

General Synthetic Workflow

The synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone would typically involve the reaction of 3,4-difluorobenzoyl chloride with thioanisole in the presence of a Lewis acid catalyst like aluminum chloride.

Figure 1: Friedel-Crafts Acylation for Target Synthesis. This diagram illustrates the key components for the synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Step-by-Step Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of a fluorinated benzophenone, which can be adapted for the target molecule.

Materials:

  • 3,4-Difluorobenzoyl chloride (1.0 equivalent)

  • Thioanisole (1.1 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve thioanisole in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 3,4-difluorobenzoyl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Structure-Activity Relationship (SAR) and Biological Significance

The biological activity of fluorinated benzophenones is highly dependent on the substitution pattern.[6] Fluorine atoms can act as hydrogen bond acceptors and can also engage in favorable dipole-dipole interactions within a protein's active site. Molecular dynamics studies have indicated that fluorination can enhance the interaction between a benzophenone ligand and key catalytic residues, such as lysine, in protein kinases.[6]

The methylsulfanyl group on the second phenyl ring of the title compound is of particular interest. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and cation-π interactions. This group can also influence the overall conformation of the molecule, potentially leading to a higher degree of selectivity for its biological target.

Conclusion and Future Directions

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a promising, yet relatively understudied, member of the fluorinated benzophenone family. Based on a comprehensive analysis of its structural features and the known properties of related compounds, it is poised to exhibit favorable pharmacokinetic properties and potentially novel biological activities. The synthetic route is straightforward, allowing for the generation of analogs for detailed SAR studies.

Future research should be directed towards the synthesis and biological screening of this compound against a panel of relevant targets, such as protein kinases or other enzyme families where benzophenones have shown activity. A direct comparison of its in vitro and in vivo properties with the other fluorinated benzophenones presented in this guide will be crucial in fully elucidating its therapeutic potential. This guide provides the foundational knowledge and experimental framework for initiating such investigations.

References

  • Mozozoyana, V., et al. (2020). Synthesis of fluorine-containing prenylated benzophenones. Taylor & Francis Online. Available at: [Link]

  • Request PDF. (2020). Synthesis of fluorine-containing prenylated benzophenones. ResearchGate. Available at: [Link]

  • Taylor & Francis. (2020). Synthesis of fluorine-containing prenylated benzophenones. Available at: [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available at: [Link]

  • Woydziak, Z. R., et al. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]

  • Woydziak, Z. R., et al. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Google Patents. (n.d.). Method for acylating fluorobenzene.
  • PubMed. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. Available at: [Link]

  • Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. Available at: [Link]

  • Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoroacetophenone. Available at: [Link]

  • American Elements. (n.d.). (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. Available at: [Link]

  • Jia, R., et al. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. Available at: [Link]

Sources

A Guide to the Definitive 1H and 13C NMR Spectral Validation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the structural integrity and purity of a novel chemical entity are paramount. The benzophenone scaffold, a privileged structure in medicinal chemistry, is the foundation for numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a contemporary example of such a molecule, where the specific substitution pattern is designed to modulate its pharmacological profile. For researchers and drug development professionals, the unambiguous confirmation of its chemical structure is not merely a formality but a critical prerequisite for advancing a candidate through the development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the "gold standard" for the structural elucidation of organic molecules, offering unparalleled insight at the atomic level.[2] Its non-destructive nature and ability to provide dynamic information under physiological conditions make it indispensable in pharmaceutical quality assurance and regulatory compliance.[3][4]

Predicted Spectral Data: Establishing the Benchmark

Before any experimental work, a theoretical analysis of the expected NMR spectra provides a crucial benchmark for comparison. The predicted chemical shifts for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone are based on established principles of substituent effects on aromatic systems. The electron-withdrawing nature of the carbonyl and fluorine atoms, combined with the influence of the methylsulfanyl group, creates a distinct electronic environment for each nucleus.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone in CDCl₃

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling (J, Hz) Predicted ¹³C Chemical Shift (δ, ppm)
3-(Methylsulfanyl)phenyl Ring
C1'--~138
C2'~7.65d, J ≈ 7.7~130
C3'--~141
C4'~7.35dd, J ≈ 7.7, 7.7~129
C5'~7.45d, J ≈ 7.7~127
C6'~7.60s~132
S-CH₃~2.50s~15.5
Carbonyl
C=O--~194
3,4-Difluorophenyl Ring
C1''--~134 (dd, J_CF ≈ 9, 3)
C2''~7.60dd, J_HF ≈ 8.5, 2.0~118 (dd, J_CF ≈ 18, 3)
C3''--~152 (dd, J_CF ≈ 255, 13)
C4''--~155 (dd, J_CF ≈ 258, 13)
C5''~7.25m~124 (dd, J_CF ≈ 7, 4)
C6''~7.55m~119 (dd, J_CF ≈ 18, 7)

Note: These are estimated values. Actual experimental values will be influenced by solvent, concentration, and temperature.

The NMR Data Acquisition & Validation Workflow

A robust analytical method requires a systematic workflow, from sample preparation to final data verification. The process ensures that the generated data is reliable, reproducible, and fit for purpose, meeting the stringent requirements of regulatory bodies.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_val Data Validation & Analysis Prep Weigh Compound & Internal Std. (e.g., Maleic Anhydride) Dissolve in Deuterated Solvent (CDCl₃) Acq_1H 1D ¹H NMR (Quantitative Parameters) Prep->Acq_1H Acq_13C 1D ¹³C NMR {¹H} Decoupled Acq_1H->Acq_13C Acq_2D 2D NMR Experiments (COSY, HSQC, HMBC) Acq_13C->Acq_2D Val_ID Identity Confirmation (Compare to Prediction, Assign Signals) Acq_2D->Val_ID Val_Purity Purity Calculation (qNMR) (Integrate Analyte vs. Standard) Val_ID->Val_Purity Val_Struct Structural Verification (Analyze 2D Correlations) Val_Purity->Val_Struct Final Final Validated Report Val_Struct->Final

Caption: High-level workflow for NMR data acquisition and validation.

Experimental Protocol: Acquiring High-Integrity NMR Data

The quality of the final data is fundamentally dependent on the rigor of the acquisition process. The following protocol is designed to yield high-resolution, quantitatively accurate spectra.

Methodology:

  • Sample Preparation:

    • Objective: To prepare a sample that is homogeneous and suitable for quantitative analysis (qNMR).

    • Procedure: Accurately weigh approximately 10-20 mg of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone and 5-10 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial. Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the solution to a high-precision 5 mm NMR tube.

    • Causality: The use of a certified internal standard with a known proton count and a long T₁ relaxation time, in a spectral region that does not overlap with the analyte, is essential for accurate purity determination.[5] CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

  • Instrument Setup & Calibration (400 MHz or higher spectrometer):

    • Objective: To ensure the instrument is performing optimally for high-resolution and quantitative accuracy.

    • Procedure:

      • Insert the sample and lock onto the deuterium signal of the solvent.

      • Perform automated or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetrical TMS peak is indicative of a well-shimmed field.[6]

      • Maintain a constant sample temperature (e.g., 298 K) to ensure chemical shifts remain stable.[7]

      • Accurately calibrate the 90° pulse width for the specific sample.

  • ¹H NMR Acquisition (Quantitative):

    • Objective: To obtain a ¹H spectrum where signal integrals are directly proportional to the number of protons.

    • Procedure:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ value of the signals of interest (both analyte and standard). A value of 30-60 seconds is often sufficient.

      • Pulse Angle: Use a 90° pulse to maximize signal for each scan.

      • Acquisition Time (at): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1 for quantitative analysis).

    • Causality: A long relaxation delay is the most critical parameter for qNMR, ensuring complete relaxation of all nuclei back to equilibrium before the next pulse. Failure to do so results in inaccurate signal integration.[5]

  • ¹³C {¹H} NMR Acquisition:

    • Objective: To obtain a proton-decoupled ¹³C spectrum showing a single peak for each unique carbon atom.

    • Procedure: Utilize a standard pulse program with proton decoupling (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[6]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Objective: To establish connectivity between atoms, which is essential for unambiguous signal assignment.

    • Procedure: Run standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize parameters according to the instrument's standard library.

    • Causality:

      • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[2]

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C atoms separated by 2-3 bonds, crucial for connecting different spin systems and identifying quaternary carbons.

The Data Validation Cascade: A Multi-faceted Approach

Data validation is not a single step but a process of building a self-consistent, evidence-based argument for the structure and purity of the compound.

G cluster_identity Phase 1: Identity & Assignment cluster_purity Phase 2: Purity (qNMR) cluster_confirmation Phase 3: Final Confirmation Start Acquired NMR Data (1D & 2D Spectra) Step1 Assign ¹H & ¹³C via HSQC (Direct H-C Pairs) Start->Step1 Step2 Trace ¹H-¹H Couplings in COSY (Build Aromatic Spin Systems) Step1->Step2 Step3 Connect Fragments via HMBC (e.g., H2'/H6' to C=O, H6'' to C=O) Step2->Step3 Step4 Confirm Quaternary Carbons (HMBC Correlations) Step3->Step4 Step5 Process ¹H Spectrum (Identical Phasing & Baseline Correction) Step4->Step5 Identity Confirmed Step6 Integrate Analyte Signals vs. Internal Standard Signal Step5->Step6 Step7 Calculate Purity (% w/w) Using Standard qNMR Equation Step6->Step7 Step8 Verify C-F & H-F Couplings (Matches 3,4-Difluoro Pattern) Step7->Step8 Purity Established Step9 Check for Impurity Signals (Residual Solvents, Reagents) Step8->Step9 Result Validated Certificate of Analysis Step9->Result

Caption: The multi-phase cascade for validating NMR spectral data.

Validation Steps:

  • Identity and Signal Assignment:

    • Use the HSQC spectrum to link proton signals to their directly attached carbons. For example, the singlet at ~2.50 ppm should correlate with the carbon at ~15.5 ppm, confirming the S-CH₃ group.

    • Use the COSY spectrum to trace the connectivity within the two aromatic rings. The protons on the 3-(methylsulfanyl)phenyl ring should show a clear coupling network.

    • The HMBC spectrum is the key to assembling the molecule. Look for crucial long-range correlations:

      • From the protons ortho to the carbonyl (H-2' and H-6') to the carbonyl carbon (~194 ppm).

      • From the protons on the difluorophenyl ring (H-2'', H-6'') to the carbonyl carbon.

      • From the methyl protons (~2.50 ppm) to the aromatic carbon they are attached to (C-3', ~141 ppm).

    • This process provides an unambiguous assignment for every signal, confirming the molecular skeleton.

  • Purity Determination (qNMR):

    • After careful processing (phase and baseline correction), integrate a well-resolved signal from the analyte (e.g., the S-CH₃ singlet) and the signal from the internal standard.

    • Calculate the purity using the standard qNMR formula, which accounts for the molar masses, number of protons, and integral values of both the analyte and the standard. This method establishes the purity with high precision and accuracy.[5]

  • Final Structural Confirmation:

    • The ¹³C spectrum of the 3,4-difluorophenyl ring provides the ultimate confirmation of the substitution pattern. The carbon signals will be split into doublets of doublets due to coupling with the two non-equivalent fluorine atoms (¹J_CF, ²J_CF, ³J_CF). The magnitudes of these coupling constants are characteristic and can be compared to literature values for similar structures.[8]

    • Scrutinize the ¹H spectrum for any minor signals that cannot be attributed to the main compound, solvent, or TMS. This ensures the absence of significant impurities.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectral characteristics of the target molecule, it is instructive to compare its expected chemical shifts to those of simpler, related benzophenones. This comparison highlights the electronic influence of the -SMe and -F substituents.

Table 2: Comparative ¹³C Chemical Shifts of Key Carbons in Benzophenone Derivatives

Compound Carbonyl C=O (δ, ppm) C1' (Substituted Ring, ipso-C) (δ, ppm) C1'' (Unsubstituted Ring, ipso-C) (δ, ppm)
Benzophenone (Reference)~196.7~137.6~137.6
(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone ~194 (Predicted) ~138 (Predicted) ~134 (Predicted)
3-Methoxybenzophenone~196.1~138.9~137.8
3,4-Difluorobenzophenone~194.2~134.5~137.1

Note: Literature values are for comparison and may vary based on conditions.

This comparison demonstrates that the difluoro- substitution deshields the carbonyl carbon slightly less than an unsubstituted ring, while the methylsulfanyl group has a minor effect. The most significant changes are seen in the aromatic rings themselves, providing a clear spectral fingerprint for the target compound.

Conclusion

The validation of 1H and 13C NMR data for a novel compound like (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a rigorous, multi-step process that forms the bedrock of chemical characterization in a regulated environment. By combining theoretical prediction, meticulous data acquisition, and a systematic validation cascade involving 1D and 2D NMR techniques, researchers can achieve an unambiguous and defensible confirmation of molecular structure and purity. This guide provides a robust framework for this process, ensuring that the data generated is of the highest integrity, thereby supporting confident decision-making in the drug discovery and development pipeline.

References

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Mercier, K. A., & Powers, R. (2018). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 23(10), 2638. [Link]

  • American Elements. (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. [Link]

  • Prestegard, J. H., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 101(18), 6813-6818. [Link]

  • Montelione, G. T., et al. (2013). Recommendations of the wwPDB NMR Validation Task Force. Structure, 21(9), 1563-1570. [Link]

  • Lin, G., et al. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules, 22(9), 1383. [Link]

  • Walsh Medical Media. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]

  • Otting, G. (2010). NMR Spectroscopy in Drug Design. ResearchGate. [Link]

  • Gloeckler, D., et al. (2013). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • Royal Society of Chemistry. ¹H and ¹³C NMR Spectra. [Link]

  • Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]

  • Stoyanova, R., et al. (2019). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(19), 3549. [Link]

  • Mahboobi, S., et al. (2020). A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia. European Journal of Medicinal Chemistry, 193, 112232. [Link]

  • Reich, H. J. ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Le, T. C. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1934-1939. [Link]

  • Nagaraju, S., et al. (2018). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. IUCrData, 3(10), x181414. [Link]

  • Jeyashri, K. R., et al. (2021). Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives. ResearchGate. [Link]

  • Wang, Z., et al. (2023). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances, 9(30), eadh4725. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles from foundational literature to build a predictive model. We will compare this model to the known fragmentation behaviors of structurally related compounds, offering researchers a robust framework for identifying this and similar molecules in complex matrices. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.

Introduction to Diaryl Methanone Fragmentation

Diaryl methanones, commonly known as benzophenones, form the core structure of our target molecule. Their fragmentation in mass spectrometry is well-characterized and primarily dictated by the stability of the ions formed after cleavage. Under both Electron Ionization (EI) and Electrospray Ionization (ESI), the most common fragmentation event is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage.[1][2] This cleavage results in the formation of stable acylium ions (ArCO⁺).[3]

The substituents on the aromatic rings play a crucial role in directing the fragmentation pathway. Electron-withdrawing groups, such as fluorine, and electron-donating groups, such as methylsulfanyl, influence which of the two possible acylium ions is preferentially formed.[4]

Predicted Fragmentation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

The structure of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone presents two potential pathways for α-cleavage. The molecular weight of the parent compound is 264.29 g/mol .

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺•) at m/z 264. This energetically unstable ion will then fragment.[5]

Pathway A: Cleavage yielding the 3,4-difluorobenzoyl cation. This pathway involves the cleavage of the bond between the carbonyl carbon and the 3-(methylsulfanyl)phenyl ring. This generates the 3,4-difluorobenzoyl cation.

  • Fragment 1: [F₂C₆H₃CO]⁺

    • m/z: 141

    • Rationale: This is a primary and highly probable fragmentation due to the stability of the resulting acylium ion. The two electron-withdrawing fluorine atoms stabilize the positive charge.

  • Fragment 2: [C₆H₃CO]⁺

    • m/z: 105 (from subsequent loss of F₂) or further fragmentation. A more likely subsequent fragmentation is the loss of a neutral CO molecule.

  • Fragment 3: [F₂C₆H₃]⁺

    • m/z: 113

    • Rationale: Loss of a neutral carbon monoxide (CO) molecule from the 3,4-difluorobenzoyl cation (m/z 141) is a common fragmentation pathway for benzoyl derivatives.[3]

Pathway B: Cleavage yielding the 3-(methylsulfanyl)benzoyl cation. This pathway involves the cleavage of the bond between the carbonyl carbon and the 3,4-difluorophenyl ring.

  • Fragment 4: [CH₃SC₆H₄CO]⁺

    • m/z: 151

    • Rationale: This represents the alternative primary α-cleavage. The methylsulfanyl group can also stabilize the positive charge through resonance.

  • Fragment 5: [CH₃SC₆H₄]⁺

    • m/z: 123

    • Rationale: Subsequent loss of a neutral CO molecule from the 3-(methylsulfanyl)benzoyl cation (m/z 151).

  • Fragment 6: [C₆H₄CO]⁺ (loss of SCH₃) or other rearrangements. The loss of an SH radical from aromatic thioethers is a noted fragmentation pathway, which could lead to an ion at m/z 231 (M-SH).[6]

The following diagram illustrates the predicted EI fragmentation pathways.

EI_Fragmentation cluster_A Pathway A cluster_B Pathway B M M+• (m/z 264) F2PhCO [F₂C₆H₃CO]⁺ (m/z 141) M->F2PhCO - •C₇H₇S MeSPhCO [CH₃SC₆H₄CO]⁺ (m/z 151) M->MeSPhCO - •C₇H₃F₂ F2Ph [F₂C₆H₃]⁺ (m/z 113) F2PhCO->F2Ph - CO MeSPh [CH₃SC₆H₄]⁺ (m/z 123) MeSPhCO->MeSPh - CO

Caption: Predicted EI fragmentation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive ion ESI, the molecule will be protonated, likely at the carbonyl oxygen, to form the precursor ion [M+H]⁺ at m/z 265. Collision-Induced Dissociation (CID) of this ion will induce fragmentation. While protonation at the most basic site (the carbonyl oxygen) may not immediately lead to fragmentation, proton migration to one of the aromatic rings can initiate a retro-Friedel-Crafts reaction, leading to deacylation.[4]

The fragmentation will be a competition between two main pathways, analogous to the EI fragmentation:

  • Pathway 1: Loss of neutral 3-(methylsulfanyl)benzene (C₇H₈S) to form the 3,4-difluorobenzoyl cation.

    • Product Ion: [F₂C₆H₃CO]⁺

    • m/z: 141

  • Pathway 2: Loss of neutral 1,2-difluorobenzene (C₆H₄F₂) to form the 3-(methylsulfanyl)benzoyl cation.

    • Product Ion: [CH₃SC₆H₄CO]⁺

    • m/z: 151

The relative abundance of these product ions will depend on the proton affinity of the respective neutral losses and the stability of the resulting cations. Given that electron-withdrawing groups (like the two fluorines) favor the formation of the substituted acylium ion, it is plausible that the ion at m/z 141 will be of significant abundance.[4]

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation, we will compare it to the known fragmentation of three simpler, alternative compounds.

Compound Molecular Ion (m/z) Primary Fragment 1 (m/z) Structure Primary Fragment 2 (m/z) Structure Secondary Fragment (m/z) Structure
Benzophenone 182105[C₆H₅CO]⁺--77[C₆H₅]⁺
4,4'-Difluorobenzophenone 218123[FC₆H₄CO]⁺--95[FC₆H₄]⁺
(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (Predicted) 264141[F₂C₆H₃CO]⁺151[CH₃SC₆H₄CO]⁺113, 123[F₂C₆H₃]⁺, [CH₃SC₆H₄]⁺

Table 1: Comparison of Major Fragment Ions in EI-MS.

This comparison highlights how the substituents influence the mass of the primary acylium ions and their subsequent fragments. The target molecule exhibits a more complex pattern due to the two distinct substitution patterns on the phenyl rings.

Experimental Protocols

Accurate mass spectrometry data relies on well-defined experimental methods. Below are generalized protocols for analyzing diaryl methanones.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is suitable for volatile and thermally stable compounds like the target molecule.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/splitless, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS is ideal for analyzing less volatile compounds or complex mixtures and for obtaining detailed fragmentation information.[3]

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC Conditions:

    • Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 265).

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping from 10-40 eV to achieve sufficient fragmentation.

    • Product Ion Scan: Scan a range of m/z 50-270.

The following diagram illustrates a typical LC-MS/MS workflow.

LC_MS_MS_Workflow Sample Sample in Solution LC HPLC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (Formation of [M+H]⁺) LC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 265) ESI->Q1 Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Scanning Q2->Q3 Detector Detector Q3->Detector Data MS/MS Spectrum Detector->Data

Caption: A generalized workflow for LC-MS/MS analysis.

Conclusion

The fragmentation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone in mass spectrometry is predicted to be dominated by α-cleavage adjacent to the carbonyl group. This leads to two primary fragmentation pathways, resulting in the formation of the 3,4-difluorobenzoyl cation (m/z 141) and the 3-(methylsulfanyl)benzoyl cation (m/z 151). Subsequent loss of CO from these ions is also anticipated. Understanding these characteristic fragmentation patterns, in comparison to simpler benzophenone analogues, provides a powerful tool for the structural confirmation and identification of this and related compounds in various research and development settings.

References
  • Lio, M., et al. (2006). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

  • Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin. [Link]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

A Researcher's Guide to the Comparative Efficacy of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzophenone Scaffold in Modern Drug Discovery

The benzophenone motif is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] These diaryl ketones serve as versatile building blocks for developing novel therapeutic agents targeting indications from cancer to inflammatory diseases.[1][3] The specific compound, (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, and its analogs represent a focused chemical space with significant potential. The incorporation of a difluorophenyl group can enhance metabolic stability and binding affinity, while the methylsulfanyl moiety offers a site for metabolic transformation or specific interactions with a target protein.[4][5]

This guide provides a framework for researchers aiming to synthesize and evaluate analogs of this core structure. We will delve into the critical aspects of structure-activity relationships (SAR), provide detailed, self-validating experimental protocols for assessing efficacy, and present a logical approach to data interpretation that moves beyond simple potency metrics. The primary focus of the experimental design will be on evaluating these analogs as potential inhibitors of the P-glycoprotein (P-gp/ABCB1) efflux pump, a common target for benzophenone-type structures and a key player in multidrug resistance (MDR) in oncology.[6]

The Core Moiety: (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

The parent compound, identified by CAS Number 1332355-13-1, possesses a unique electronic and steric profile.[7][8] The difluorophenyl ring acts as a strong electron-withdrawing group, influencing the polarity and hydrogen-bonding capacity of the molecule. The methylsulfanylphenyl ring provides a more electron-rich and lipophilic domain. The interplay between these two rings across the central ketone linker is critical for its biological activity. Based on extensive research into analogous benzophenone structures, a primary hypothesized mechanism of action is the competitive inhibition of ATP-binding cassette (ABC) transporters like P-glycoprotein.[6]

Structure-Activity Relationship (SAR) and Analog Design

The systematic modification of the parent scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. The following diagram and table outline key modification points and their predicted impact on activity, based on established SAR principles for P-gp inhibitors and other benzophenone-based agents.[6][9]

cluster_SAR Structure-Activity Relationship Map Core Core Scaffold (3,4-Difluorophenyl) [3-(methylsulfanyl)phenyl]methanone R1 Position R1 (Para on Difluoro-Ring) Core->R1 Small H-bond donors may increase potency R2 Position R2 (Meta/Para on Thio-Ring) Core->R2 Bulky lipophilic groups often improve binding R3 Sulfur Oxidation State (S, S=O, SO2) Core->R3 Oxidation to sulfone (SO2) can alter activity & solubility [16, 17] R4 Ketone Linker (C=O to C-OH) Core->R4 Reduction may decrease planar rigidity & activity

Caption: Key modification points on the core scaffold for SAR studies.

Table 1: Comparative Efficacy of Hypothetical Analogs

The following table presents a curated set of hypothetical analogs designed to explore the SAR. The predicted IC₅₀ values for P-gp inhibition are based on trends observed in the literature for similar compound classes.[6] Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are calculated to provide a more nuanced view of compound quality.

Analog IDModification from Parent CompoundPredicted P-gp IC₅₀ (µM)clogPLigand Efficiency (LE)Lipophilic Efficiency (LipE)Rationale for Design
Parent None5.24.10.282.1Baseline compound.
ANA-01 Methylsulfanyl (-SCH₃) to Sulfoxide (-SOCH₃)8.53.50.252.3Investigates impact of sulfur oxidation on activity and polarity.
ANA-02 Methylsulfanyl (-SCH₃) to Sulfone (-SO₂CH₃)> 203.3< 0.20< 2.0Sulfones often show reduced activity in this class for P-gp inhibition.[6]
ANA-03 Addition of 4'-methoxy on difluoro-ring2.14.30.312.4Explores electronic effects of an electron-donating group.
ANA-04 3-(methylsulfanyl) to 4-(tert-butyl)1.55.80.301.2Tests the effect of a bulky, lipophilic group to enhance van der Waals interactions.
ANA-05 Ketone (C=O) reduced to alcohol (-CHOH)15.03.90.221.9Evaluates the importance of the planar ketone group for binding.

Experimental Protocols for Efficacy Determination

To generate robust and comparable data, standardized assays are paramount. Below are detailed protocols for primary biochemical and cell-based assays to determine the efficacy of the synthesized analogs as P-gp inhibitors.

Protocol 1: P-gp ATPase Activity Assay (Biochemical)

This assay measures the ATP hydrolysis activity of purified P-gp, which is stimulated in the presence of substrates and inhibited by competitive inhibitors.

Causality: The rationale is that P-gp is an ATP-dependent efflux pump. Its basal ATPase activity is stimulated by compounds that it transports. Inhibitors that bind to the protein can either block this stimulation or inhibit basal activity directly. Measuring the change in ATP hydrolysis (by detecting inorganic phosphate, Pi) provides a direct biochemical readout of the compound's interaction with P-gp.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 mM EGTA, 5 mM sodium azide), P-gp membranes (e.g., from Sf9 cells), ATP solution (100 mM), and test compound serial dilutions in DMSO.

  • Reaction Setup: In a 96-well plate, add 20 µL of P-gp membranes (10 µ g/well ), 5 µL of test compound dilution, and 15 µL of assay buffer. Include controls: no inhibitor (100% activity), and a known potent inhibitor like Verapamil (positive control).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of 30 mM MgATP to each well (final concentration 3 mM).

  • Incubation: Incubate the plate at 37°C for 20 minutes with gentle shaking. The duration should be optimized to ensure the reaction is in the linear range.

  • Termination & Detection: Stop the reaction by adding 50 µL of a detection reagent that quantifies the released inorganic phosphate (Pi), such as a malachite green-based solution.

  • Data Acquisition: After a 15-minute color development period, measure the absorbance at 620 nm using a plate reader.

  • Analysis: Subtract the background absorbance (from wells without ATP) and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Calcein-AM Cellular Efflux Assay (Cell-Based)

This is a functional, cell-based assay to measure P-gp-mediated efflux in live cells.

Causality: Calcein-AM is a non-fluorescent, lipophilic molecule that can freely enter cells. Inside the cell, esterases cleave the AM group, trapping the now fluorescent and hydrophilic calcein. In cells overexpressing P-gp, Calcein-AM is actively pumped out before it can be cleaved. A P-gp inhibitor will block this efflux, leading to an accumulation of intracellular fluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) and the parental, low-P-gp expressing cell line (e.g., OVCAR-8) into a black, clear-bottom 96-well plate at a density of 50,000 cells/well. Allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and wash cells with pre-warmed transport buffer (e.g., HBSS). Add 100 µL of transport buffer containing the desired concentrations of test compounds or controls.

  • Substrate Loading: Add 50 µL of Calcein-AM solution (final concentration ~0.25 µM) to all wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes. This allows for both substrate influx and inhibitor-sensitive efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate the fold increase in fluorescence in the presence of the inhibitor compared to the vehicle control. This "reversal factor" is a measure of inhibitory potency. Plot the reversal factor against inhibitor concentration to determine the EC₅₀ value.

cluster_Workflow Calcein-AM Efflux Assay Workflow A 1. Seed Cells (P-gp+ and P-gp- lines) in 96-well plate B 2. Adherence (Overnight Incubation) A->B C 3. Compound Treatment (Add analog dilutions) B->C D 4. Substrate Loading (Add Calcein-AM) C->D E 5. Incubate at 37°C (Allow for efflux) D->E F 6. Measure Fluorescence (Ex: 485nm, Em: 530nm) E->F G 7. Data Analysis (Calculate EC50) F->G

Caption: A streamlined workflow for the cell-based Calcein-AM efflux assay.

Conclusion

The systematic evaluation of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone analogs requires a multifaceted approach that combines rational design with robust, validated bioassays. By focusing on key SAR points and employing both biochemical and cell-based functional assays, researchers can efficiently identify lead candidates. The protocols and comparative framework provided in this guide are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of novel agents with therapeutic potential. The ultimate goal is not merely to identify potent molecules, but to develop compounds with a superior overall profile, including optimized efficacy, selectivity, and drug-like properties.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Rinner, U., et al. (2012). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of P-Glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

  • Karthikeyan, C., & Trivedi, P. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Available at: [Link]

  • El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

  • Qin, F., et al. (2012). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules. Available at: [Link]

  • Zhu, X., et al. (2012). Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University. Available at: [Link]

  • American Elements. (n.d.). (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. American Elements Website. Available at: [Link]

  • Rowland, S. E., et al. (2007). Pharmacological characterization of a selective COX-2 inhibitor MF-tricyclic, [3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone], in multiple preclinical species. European Journal of Pharmacology. Available at: [Link]

  • Li, Y., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Leblanc, Y., et al. (2005). 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Hu, J., et al. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters. Available at: [Link]

  • Tummala, R., et al. (2025). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Molecules. Available at: [Link]

Sources

Validating Analytical Methods for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical strategy requires more than just following compendial recipes; it requires a deep mechanistic understanding of the target analyte. (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (CAS: 1332355-13-1) is a highly versatile fluorinated thioether building block, frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics[1]. With a molecular weight of 264.3 g/mol and a formula of C14H10F2OS[1][2], its unique structural features—a conjugated methanone core, electronegative fluorine atoms, and an oxidation-prone methylsulfanyl group—dictate specific analytical behaviors.

This guide objectively compares the performance of three primary analytical platforms for quantifying this compound and provides a self-validating, step-by-step methodology grounded in the recently modernized ICH Q2(R2) guidelines[3][4].

Comparative Analysis of Analytical Platforms

To establish a reliable control strategy, we must evaluate analytical platforms based on the causality of the molecule's physicochemical interactions with the detection mechanism.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Mechanism & Causality: The extended π -conjugation across the two phenyl rings and the central carbonyl bridge creates a highly efficient chromophore. This results in strong UV absorbance, typically optimal between 254 nm and 280 nm.

  • Performance: Excellent for bulk API assay and routine purity testing. It provides highly reproducible data with minimal baseline noise.

  • Limitation: Lacks the sensitivity required for genotoxic impurity screening or trace-level pharmacokinetic bioanalysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Mechanism & Causality: Electrospray Ionization (ESI) readily protonates the carbonyl oxygen. During collision-induced dissociation (CID), the molecule cleaves predictably at the methanone bridge. The presence of the fluorines and the thioether group yields highly specific product ions, enabling precise Multiple Reaction Monitoring (MRM).

  • Performance: The gold standard for trace quantification in complex biological matrices or for detecting low-level degradants.

  • Limitation: Susceptible to matrix effects (ion suppression/enhancement) which must be corrected using stable isotope-labeled internal standards (SIL-IS).

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Mechanism & Causality: Lacking active hydrogen bond donors (e.g., -OH, -NH2), the molecule is relatively volatile[1]. Flame ionization effectively detects the carbon-hydrogen framework.

  • Performance: Useful as an orthogonal technique for residual solvent analysis or verifying organic purity.

  • Limitation: The methylsulfanyl (-SCH 3​ ) group is susceptible to thermal oxidation at high injection port temperatures, potentially creating artificial degradants (sulfoxides) during analysis.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters achieved by each platform when optimized for diaryl methanone derivatives.

Validation ParameterHPLC-UV (Bulk Assay)UPLC-MS/MS (Trace Analysis)GC-FID (Orthogonal Purity)Primary MechanismUV Absorbance ( π π transition)Electrospray Ionization (MRM)Flame Ionization (Combustion)Limit of Detection (LOD)0.1 - 0.5 μg/mL0.5 - 5.0 ng/mL1.0 - 10 μg/mLLinearity Range1 - 100 μg/mL5 - 500 ng/mL10 - 500 μg/mLAccuracy (Recovery)98.0% - 102.0%85.0% - 115.0%90.0% - 110.0%Precision (%RSD)< 1.0%< 5.0%< 3.0%Key Risk FactorCo-eluting UV-active impuritiesMatrix-induced ion suppressionThermal oxidation of -SCH 3​

Analytical Workflow Visualization

AnalyticalWorkflow Prep Sample Preparation Sep Chromatographic Separation Prep->Sep Det Detection & Quantification Sep->Det Val Data Analysis & Validation Det->Val

Fig 1: Standardized analytical workflow for quantifying diaryl methanone derivatives.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The 2023/2024 revisions to the ICH Q2(R2) guidelines emphasize a lifecycle approach, tightly integrating validation with ICH Q14 (Analytical Procedure Development)[3][5]. To guarantee trustworthiness, the following UPLC-MS/MS protocol acts as a self-validating system —meaning the experimental design inherently controls for false positives and systematic errors.

Step 1: Specificity and Selectivity (Interference Check)
  • The Causality: The methylsulfanyl group is highly prone to oxidation, forming sulfoxide (-S(=O)CH 3​ ) and sulfone (-SO 2​ CH 3​ ) degradants.

  • Self-Validating Action: Inject a blank matrix, a matrix spiked with the target analyte, and forced degradation samples (e.g., treated with 3% H 2​ O 2​ ).

  • Criteria: The method must chromatographically resolve (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone from its specific oxidative degradants. Under ICH Q2(R2), proving the absence of interference from closely related structures is mandatory to fulfill accuracy requirements[3].

Step 2: Linearity and Reportable Range
  • The Causality: Mass spectrometers often exhibit heteroscedasticity (variance of errors increases with concentration) at trace levels.

  • Self-Validating Action: Prepare calibration standards at 7 concentration levels spanning the reportable range (e.g., 50% to 150% of the target specification)[6].

  • Criteria: Apply a weighted linear regression model (e.g., 1/x or 1/x2 ). The correlation coefficient ( R2 ) must be ≥0.995 , and back-calculated concentrations of calibrators must fall within ±15% of their nominal values.

Step 3: Accuracy (Spike Recovery)
  • The Causality: Co-eluting matrix components can suppress or enhance the ionization efficiency of the analyte in the ESI source.

  • Self-Validating Action: Spike known amounts of the reference standard into the sample matrix at three distinct levels (Low, Mid, High) in triplicate.

  • Criteria: Mean recovery must fall between 85% and 115%. Utilizing an internal standard structurally similar to the analyte dynamically corrects for any residual matrix effects.

Step 4: Precision (Repeatability & Intermediate Precision)
  • The Causality: Random errors arise from instrument fluctuations, column aging, and analyst handling.

  • Self-Validating Action: Analyze six independent sample preparations at the 100% test concentration on Day 1 (Repeatability). Repeat the exact process on Day 2 using a different analyst and a different UPLC column lot (Intermediate Precision). ICH Q2(R2) explicitly allows these to be performed as a single combined experimental design[7].

  • Criteria: The Relative Standard Deviation (%RSD) must be ≤5.0% for trace analysis.

Step 5: Robustness (DoE Analysis)
  • The Causality: Routine laboratory environments experience minor fluctuations in operating conditions.

  • Self-Validating Action: Introduce deliberate variations using a Design of Experiments (DoE) approach. Alter mobile phase pH ( ±0.2 ), column temperature ( ±5∘ C), and flow rate ( ±10% ).

  • Criteria: The resolution between the parent compound and its sulfoxide degradant must remain ≥1.5 , proving the method is robust for daily deployment.

Validation Logic Visualization

ValidationLogic Dev Method Development (ICH Q14) Spec Specificity (Interference Check) Dev->Spec Lin Linearity & Range (Calibration Model) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Lin->Prec Rob Robustness (DoE Analysis) Acc->Rob Prec->Rob

Fig 2: Logical progression of analytical validation parameters as defined by ICH Q2(R2).

References

  • American Elements. "(3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone Product Specifications". American Elements Catalog. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development". FDA Guidance Documents. URL:[Link]

Sources

A Crystallographic and Comparative Structural Analysis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers in Medicinal Chemistry and Materials Science

Abstract

This guide provides an in-depth structural analysis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, a substituted benzophenone, based on single-crystal X-ray crystallography. We explore the molecule's intramolecular geometry, focusing on the critical dihedral angle between its aromatic rings, and dissect the complex network of intermolecular interactions that govern its crystal packing. Through objective comparison with structurally related benzophenone derivatives and a discussion of quantitative structural comparison metrics like Root-Mean-Square Deviation (RMSD), this document serves as a technical resource for researchers leveraging crystallographic data to inform drug design and materials engineering.

Introduction: The Significance of Benzophenone Scaffolds

Benzophenones are a class of aromatic ketones that serve as foundational scaffolds in numerous scientific domains. Their rigid yet conformationally flexible diarylketone core makes them privileged structures in medicinal chemistry, appearing in various therapeutic agents. Furthermore, their photochemical properties are harnessed in materials science for applications such as photoinitiators and UV-screening agents.

The biological activity and material properties of benzophenone derivatives are intrinsically linked to their three-dimensional structure. Key determinants include:

  • Molecular Conformation: The relative orientation of the two aryl rings, often described by a "twist" or dihedral angle, can significantly influence how the molecule fits into a biological target's binding site or how it interacts with light.[1][2]

  • Intermolecular Interactions: In the solid state, the way molecules pack together is dictated by a subtle interplay of non-covalent forces like hydrogen bonds, halogen bonds, and π–π stacking.[3][4] Understanding this "crystal engineering" is crucial for controlling polymorphism, solubility, and other bulk properties.[5]

This guide focuses on the specific derivative, (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (Chemical Formula: C₁₄H₁₀F₂OS, CAS #: 1332355-13-1).[6][7] The presence of difluoro- and methylsulfanyl- substituents provides an excellent case study for examining how electron-withdrawing fluorine atoms and a sulfur-containing group modulate the molecule's structural landscape. We will outline the experimental workflow for its structural determination and place its key features into a broader comparative context.

Experimental Protocol: From Molecule to Structure

The determination of a molecule's crystal structure is a multi-step process that demands precision at each stage. The protocol described here represents a standard, self-validating workflow for small organic molecules.

Single Crystal Growth

The foundational requirement for X-ray crystallography is a high-quality single crystal.[8] For a compound like (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, a common and effective method is slow solvent evaporation .

Methodology:

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) at a concentration just below saturation. The choice of solvent is critical as it can influence the resulting crystal packing and even lead to different polymorphic forms.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (ideally >0.02 mm in all dimensions) appear, carefully select one for mounting.[9]

The rationale behind slow evaporation is to maintain a state of near-equilibrium, allowing molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects.

X-ray Diffraction Data Collection

With a suitable crystal, the next step is to measure how it diffracts X-rays.

Methodology:

  • Mounting: The selected crystal is mounted on a goniometer head, often at low temperature (e.g., 100 K) using a cryostream. This low temperature is crucial as it reduces the thermal vibration of atoms, resulting in a sharper, higher-resolution diffraction pattern.[9]

  • Data Acquisition: The crystal is placed on a single-crystal X-ray diffractometer, typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source.[4][9]

  • Diffraction Measurement: The crystal is rotated in the X-ray beam, and the intensities and positions of the thousands of diffracted beams are recorded by a detector (e.g., a CCD or CMOS detector).

G cluster_exp Experimental Workflow cluster_comp Computational Workflow A High-Quality Single Crystal B Mount on Diffractometer (100 K) A->B C Irradiate with X-rays B->C D Record Diffraction Pattern C->D E Solve Phase Problem (Direct Methods) D->E Diffraction Intensities F Build Initial Model E->F G Refine Atomic Parameters (Positions, Thermal Motion) F->G H Final Crystal Structure G->H G Key Dihedral Angle defines the twist between Ring A and Ring B. cluster_mol Molecular Conformation Mol A 3,4-Difluorophenyl Ring C Ketone Bridge A->C B 3-(methylsulfanyl)phenyl Ring B->C G M1 Molecule 1 M2 Molecule 2 M1->M2 C–H···O M3 Molecule 3 M1->M3 C–H···F M4 Molecule 4 M2->M4 π–π Stacking M3->M4 C–H···O G A Structure A (Reference) C Identify Common Atoms A->C B Structure B (Comparison) B->C D Optimal Superposition (Translate & Rotate B onto A) C->D E Calculate Distances between Atom Pairs D->E F Compute RMSD Value E->F

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific discovery, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we understand that robust safety protocols are not just a matter of compliance, but a cornerstone of scientific integrity and responsible research.

Hazard Assessment and Characterization: Understanding the Compound

Structural Features and Potential Hazards:

  • Fluorinated Aromatic Rings: The difluorophenyl moiety suggests persistence in the environment. Halogenated organic compounds can be toxic and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[1][2]

  • Ketone Group: While generally stable, ketones can be reactive under certain conditions.

  • Methylsulfanyl Group: Organosulfur compounds can have unpleasant odors and may be toxic.

Given these features, it is imperative to handle (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone as a hazardous substance. Similar fluorinated aromatic compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment and within a designated controlled area.

Physicochemical Properties Summary

PropertyValueSource
Chemical Formula C₁₄H₁₀F₂OS[4]
Molecular Weight 264.29 g/mol [4]
Appearance Likely a solid (powder)[5]
CAS Number 1332355-13-1[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone for disposal, ensure that all personnel are equipped with the following PPE. This is a non-negotiable aspect of laboratory safety, designed to prevent exposure through inhalation, ingestion, or skin contact.[6][7][8]

Required PPE

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Body Protection A flame-retardant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridgesEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate risks. All laboratories handling this compound should have a spill kit readily available.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, all personnel involved must wear the full PPE outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office in accordance with your laboratory's standard operating procedures.

Step-by-Step Disposal Procedure

The disposal of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone must be handled in a manner that is compliant with local, state, and federal regulations.[9][10][11] Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_documentation Documentation & Storage cluster_disposal Final Disposal A Don appropriate PPE B Work in a designated area (fume hood) A->B C Place solid waste in a labeled, compatible container B->C D Segregate from other waste streams C->D E Complete a hazardous waste tag D->E F Store in a designated satellite accumulation area E->F G Arrange for pickup by a licensed hazardous waste contractor F->G

Caption: Disposal workflow for (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone.

Detailed Steps:

  • Container Selection:

    • Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • Ensure the container is clean and dry before adding any waste.

  • Waste Segregation:

    • This compound should be segregated as a halogenated organic solid waste .

    • Crucially, do not mix this waste with other waste streams , such as non-halogenated solvents, acids, or bases.[9][12] Incompatible materials can lead to dangerous reactions.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The full chemical name: "(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone"

      • The words "Hazardous Waste"

      • The date of accumulation

      • The primary hazards (e.g., "Irritant," "Handle with Caution")

      • The name and contact information of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Ensure the SAA is located away from heat sources and incompatible chemicals.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Disposal must be carried out by a licensed and certified hazardous waste disposal company. The most probable method of disposal for this compound is high-temperature incineration to ensure the complete destruction of the fluorinated organic components.[2][11]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of chemical intermediates like (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is a fundamental responsibility of every researcher and scientist. By adhering to these guidelines, you not only ensure the safety of your laboratory and colleagues but also contribute to the broader mission of sustainable scientific practice. Always consult your institution's specific EHS protocols and, when in doubt, seek their expert guidance.

References

  • American Elements. (n.d.). (3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from [Link]

  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Highside Chemicals, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Spartan Chemical Company, Inc. (2014, October 17). Safety Data Sheet. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • ACS Industry Matters. (2022, April 14). Is It Possible to Eliminate Something That Is “Forever”? Retrieved from [Link]

  • Signature 5 Star. (2012, December 12). (Material) Safety Data Sheet - Pan Spray Coating. Retrieved from [Link]

  • Nalco. (n.d.). safety data sheet product - nalco® 19 pulv. Retrieved from [Link]

  • BC Industrial Services LLC. (2016, April 28). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). (3-fluorophenyl)(3-methylphenyl)methanone — Chemical Substance Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Difluoro-L-phenylalanine. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone (CAS No. 1332355-13-1). As a novel compound, specific safety data is not extensively documented. Therefore, this guide synthesizes information from structurally related molecules, including aromatic ketones, fluorinated organic compounds, and organosulfur compounds, to provide a robust framework for safe handling, storage, and disposal. The procedural guidance herein is based on established best practices from authoritative sources to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, a component-based hazard assessment is critical. The molecule can be deconstructed into three key functional regions: a difluorophenyl ring, a ketone linker, and a methylsulfanylphenyl ring.

  • Aromatic Ketone Core: Aromatic ketones, such as benzophenone, can cause skin, eye, and respiratory irritation.[1][2] While benzophenone itself has low acute toxicity, chronic exposure in animal studies has raised concerns, leading to a recommended workplace exposure limit (WEEL) of 0.5 mg/m³ as an 8-hour time-weighted average (TWA) by the AIHA.[3] It is prudent to assume (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone may exhibit similar or greater irritant properties.

  • Difluorophenyl Group: The presence of carbon-fluorine bonds suggests that thermal decomposition could release hazardous substances like hydrogen fluoride (HF).[4][5] Organofluorine compounds require careful handling to prevent inhalation of dust or vapors. The NIOSH Recommended Exposure Limit (REL) for fluorine is 0.1 ppm (0.2 mg/m³) as a TWA.[6]

  • Methylsulfanylphenyl Group: The thiomethyl group introduces sulfur into the molecule. Compounds like thiophenol are toxic if swallowed or inhaled and can cause severe skin and eye irritation.[7][8] While the methyl ether in the target molecule is less reactive than a free thiol, it is still a potential site for metabolic activation and may contribute to overall toxicity. The OSHA Permissible Exposure Limit (PEL) for thiophenol is 0.1 ppm (0.5 mg/m³) as a TWA, highlighting the potential hazards associated with this functionality.[7]

Based on this analysis, (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled.

  • A skin, eye, and respiratory tract irritant.

  • Capable of producing hazardous decomposition products upon combustion.

Compound/ClassLimitOrganizationNotes
Benzophenone0.5 mg/m³ (WEEL)AIHA8-hour TWA.[3]
Fluorine0.1 ppm (0.2 mg/m³) (REL)NIOSH10-hour TWA.[6]
Fluorides (as F)2.5 mg/m³ (TWA)NIOSH, OSHA, ACGIHGeneral limit for inorganic fluorides.[9]
Thiophenol0.1 ppm (0.5 mg/m³) (PEL)OSHA8-hour TWA.[7]
Acetophenone10 ppm (49 mg/m³) (TWA)ACGIHA simpler aromatic ketone.[10]

In the absence of a specific OEL, a conservative approach is recommended. Maintaining airborne concentrations below the lowest analogous limit, such as that for thiophenol or benzophenone, is a sound precautionary measure.

Personal Protective Equipment (PPE): A Multi-Barrier System

A comprehensive PPE strategy is essential to prevent exposure through inhalation, dermal contact, and ocular routes.

The selection of appropriate gloves is critical. Since this compound is an aromatic ketone, glove materials must be resistant to this chemical class. Nitrile gloves are a common choice for general laboratory use but may offer limited protection against certain ketones and aromatic solvents.[11] For handling (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, especially when dissolved in solvents, more robust options should be considered.

Recommended Glove Materials:

Glove MaterialProtection Against Ketones & AromaticsConsiderations
Butyl Rubber ExcellentOffers high resistance to ketones and esters.[12]
Viton® ExcellentHigh resistance to aromatic and chlorinated solvents, but may be less dextrous.
Neoprene GoodProvides good resistance to a range of chemicals including some acids and caustics.
Nitrile Fair to GoodSuitable for short-duration handling of the solid. Not recommended for prolonged contact or with solutions.[11]

Operational Protocol for Glove Selection and Use:

  • Risk Assessment: For handling the solid compound, a standard nitrile glove may be sufficient for brief tasks. For preparing solutions or extended handling, butyl rubber or Viton® gloves are recommended.

  • Double Gloving: When working with solutions or during spill cleanup, wearing two pairs of gloves (e.g., nitrile as an inner layer and butyl rubber as an outer layer) provides an additional layer of protection.

  • Integrity Check: Always inspect gloves for tears or punctures before use.

  • Regular Changes: Change gloves frequently, especially if contamination is suspected. Do not reuse disposable gloves.

  • Safety Glasses with Side Shields: Mandatory for all laboratory work involving this compound.

  • Chemical Goggles: Required when there is a splash hazard, such as when transferring solutions or working with larger quantities.

  • Face Shield: Should be worn in conjunction with chemical goggles when there is a significant risk of splashing or when handling highly concentrated solutions.

  • Laboratory Coat: A standard, fully-buttoned lab coat should be worn at all times.

  • Chemical-Resistant Apron: Recommended when handling larger quantities or during procedures with a high splash potential.

  • Full-Length Pants and Closed-Toe Shoes: These are mandatory in any laboratory setting where hazardous chemicals are handled.

Work with (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below recommended limits for analogous compounds, or during a large spill, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[1] A full respiratory protection program, including fit-testing and medical clearance, is required for respirator use.[13]

Workflow for PPE Selection

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Task: Handling (3,4-Difluorophenyl) [3-(methylsulfanyl)phenyl]methanone Solid Handling Solid? Start->Solid Solution Working with Solution? Start->Solution Spill Spill or Aerosol Risk? Start->Spill Gloves Hand Protection: - Nitrile (short contact) - Butyl/Viton (solutions) Solid->Gloves Standard Eyes Eye/Face Protection: - Goggles - Face Shield (if splash risk) Solid->Eyes Goggles Body Body Protection: - Lab Coat - Apron (if splash risk) Solid->Body Lab Coat Respiratory Respiratory Protection: - Chemical Fume Hood - Respirator (if needed) Solid->Respiratory Fume Hood Solution->Gloves Enhanced Solution->Eyes Goggles + Shield Solution->Body Coat + Apron Solution->Respiratory Fume Hood Spill->Gloves Maximum Spill->Eyes Goggles + Shield Spill->Body Coat + Apron Spill->Respiratory Fume Hood Emergency_Response cluster_event Incident cluster_actions Immediate Actions cluster_response Response Protocol Event Chemical Exposure or Spill Assess Assess Severity (Minor vs. Major) Event->Assess FirstAid Administer First Aid (Flush skin/eyes, move to fresh air) Event->FirstAid If Exposed Evacuate Evacuate Area Alert Others Assess->Evacuate Major MinorSpill Minor Spill Cleanup: - Don PPE - Contain & Absorb - Decontaminate Assess->MinorSpill Minor Call Call Emergency Services/ EHS Evacuate->Call Medical Seek Professional Medical Attention FirstAid->Medical MajorSpill Await Professional Response Team Call->MajorSpill

Caption: Flowchart for emergency response to a spill or exposure incident.

References

  • California Department of Industrial Relations. (2019). Benzophenone Substance Summary for December 3 2019 Meeting. Retrieved from dir.ca.gov. [3]2. U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from epa.gov. [14]3. National Oceanic and Atmospheric Administration (NOAA). Ketones - CAMEO Chemicals. Retrieved from cameo.noaa.gov. [12]4. P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from p2infohouse.org. [11]5. Multichem. THIOPHENOL. Retrieved from multichem.com. 6. Cole-Parmer. Thiophenol - Material Safety Data Sheet (MSDS). Retrieved from coleparmer.com. [7]7. CDH Fine Chemical. THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from cdhfinechemical.com. 8. Santa Cruz Biotechnology. Thiophenol. Retrieved from scbt.com. 9. Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from open.alberta.ca. 10. Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Ketones and Aldehydes. Retrieved from ilpi.com. [15]11. Pace Analytical. Total Organic Halogens (TOX). Retrieved from pacelabs.com. [16]12. ThermoFisher Scientific. Safety Data Sheet: Thiophenol. Retrieved from fishersci.com. [13]13. U.S. Environmental Protection Agency (EPA). Halogenated Solvent Cleaners. Retrieved from epa.gov. [17]14. Occupational Safety and Health Administration (OSHA). BENZOPHENONE. Retrieved from osha.gov. [18]15. Centers for Disease Control and Prevention (CDC). Fluorine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from cdc.gov. [5]16. National Center for Biotechnology Information. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Retrieved from ncbi.nlm.nih.gov. [19]17. Centers for Disease Control and Prevention (CDC). Fluorides - IDLH | NIOSH. Retrieved from cdc.gov. [9]18. University of Nevada, Reno. Incompatible Chemicals - Risk Management and Safety. Retrieved from unr.edu. [20]19. Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from ecfr.gov. 20. Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from coleparmer.com. [1]21. Centers for Disease Control and Prevention (CDC). Fluorine - IDLH | NIOSH. Retrieved from cdc.gov. [6]22. Fisher Scientific. SAFETY DATA SHEET - Benzophenone. Retrieved from fishersci.com. [21]23. University of California, Santa Cruz. Sulfur Spills. Retrieved from ehs.ucsc.edu. [22]24. University of California, Los Angeles. Examples of Incompatible Chemicals. Retrieved from ucla.edu. 25. University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety. Retrieved from uky.edu. [23]26. Centers for Disease Control and Prevention (CDC). Hydrogen fluoride - IDLH | NIOSH. Retrieved from cdc.gov. [24]27. ACS Publications. Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Retrieved from pubs.acs.org. [25]28. Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Retrieved from patents.google.com. [26]29. American Conference of Governmental Industrial Hygienists (ACGIH). Substances and Agents Listing. Retrieved from acgih.org. [27]30. National Oceanic and Atmospheric Administration (NOAA). Report | CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov. [28]31. New Jersey Department of Health. Sulfur - Hazardous Substance Fact Sheet. Retrieved from nj.gov. [29]32. American Conference of Governmental Industrial Hygienists (ACGIH). METHYL n-AMYL KETONE. Retrieved from acgih.org. [30]33. Agency for Toxic Substances and Disease Registry (ATSDR). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from atsdr.cdc.gov. [31]34. U.S. Environmental Protection Agency (EPA). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from epa.gov. [32]35. Lab Alley. (2024). How to Safely Dispose of Sulfuric Acid. Retrieved from laballey.com. [33]36. National Institute of Environmental Health Sciences. List of Chemicals with Threshold Limit Values Primarily Based on Sensory Irritation. Retrieved from niehs.nih.gov. [34]37. ACS Publications. Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature. Retrieved from pubs.acs.org. [35]38. Occupational Safety and Health Administration (OSHA). ACETOPHENONE. Retrieved from osha.gov. [10]39. Carl ROTH. Safety Data Sheet: Benzophenone. Retrieved from carlroth.com. [36]40. Royal Society of Chemistry. Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. Retrieved from rsc.org. [37]41. West Liberty University. 1 2 0 Material Safety Data Sheet - Benzophenone. Retrieved from westliberty.edu. [2]42. National Center for Biotechnology Information. Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. Retrieved from ncbi.nlm.nih.gov. 43. Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from labmanager.com. [38]44. MDPI. Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Retrieved from mdpi.com. [39]45. University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from chem.ox.ac.uk. [40]46. American Conference of Governmental Industrial Hygienists (ACGIH). ACGIH Data Hub. Retrieved from acgih.org. [41]47. Centers for Disease Control and Prevention (CDC). Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed?. Retrieved from cdc.gov. [42]48. National Center for Biotechnology Information. Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. Retrieved from ncbi.nlm.nih.gov. [43]49. Medscape. (2025). Hydrocarbon Toxicity Treatment & Management. Retrieved from emedicine.medscape.com. [44]50. GOV.UK. (2018). Polycyclic aromatic hydrocarbons (Benzo[a]pyrene). Retrieved from gov.uk.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
Reactant of Route 2
Reactant of Route 2
(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.